Product packaging for Minoxidil hydrochloride(Cat. No.:)

Minoxidil hydrochloride

Cat. No.: B10753825
M. Wt: 245.71 g/mol
InChI Key: ZVKNZHNATYIRMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Minoxidil hydrochloride is a pyrimidine derivative and a potent vasodilator, serving as a critical tool for investigating the mechanisms of hair growth and the regulation of vascular tone . Its primary research value lies in its action as an opener of adenosine triphosphate-sensitive potassium channels (KATP channels) . This activity leads to hyperpolarization of cell membranes, which in vascular smooth muscle results in vasodilation, and in the hair follicle is believed to initiate a cascade of events promoting hair growth . In hair biology research, this compound is extensively used to study androgenic alopecia. It is a prodrug that is activated to minoxidil sulfate by the enzyme sulfotransferase, primarily sulfotransferase family 1A member 1 (SULT1A1), found in hair follicles . Individual variation in follicular sulfotransferase activity is a significant factor in treatment response, making it a key biomarker in related studies . The compound's mechanism is multifaceted; it shortens the telogen (resting) phase, precipitating follicles into the anagen (growth) phase, and prolongs the duration of anagen, resulting in increased hair size and density . Furthermore, it upregulates the expression of vascular endothelial growth factor (VEGF) in dermal papilla cells, thereby enhancing perifollicular vascularization and the local supply of nutrients and oxygen . It also stimulates prostaglandin-endoperoxide synthase-1 (PTGS-1/COX-1), promoting the production of prostaglandins, which are known modulators of the hair growth cycle . Beyond its classic applications, research into this compound explores its potential antifibrotic effects in models of scarring alopecia, its ability to stimulate hair regrowth in conditions such as alopecia areata, and its use in enhancing the understanding of potassium channel physiology in various tissues . Its effect on cellular proliferation and its interaction with growth factor pathways make it a valuable compound for broader dermatological and pharmacological investigations. This product is intended for research purposes in a controlled laboratory environment only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H16ClN5O B10753825 Minoxidil hydrochloride

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H16ClN5O

Molecular Weight

245.71 g/mol

IUPAC Name

3-hydroxy-2-imino-6-piperidin-1-ylpyrimidin-4-amine;hydrochloride

InChI

InChI=1S/C9H15N5O.ClH/c10-7-6-8(12-9(11)14(7)15)13-4-2-1-3-5-13;/h6,11,15H,1-5,10H2;1H

InChI Key

ZVKNZHNATYIRMV-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=NC(=N)N(C(=C2)N)O.Cl

Origin of Product

United States

Advanced Mechanistic Elucidations of Minoxidil Hydrochloride Action

Molecular Interactions with ATP-Sensitive Potassium Channels

The primary mechanism of action of Minoxidil's active metabolite, Minoxidil (B1677147) sulfate (B86663), involves the opening of adenosine (B11128) triphosphate (ATP)-sensitive potassium channels (K-ATP channels) in the cell membranes of vascular smooth muscle cells and hair follicles. nih.govresearchgate.net This interaction leads to a cascade of cellular events that underpin its therapeutic effects.

Kir6/SUR2 Channel Agonism and Cellular Hyperpolarization

Minoxidil sulfate acts as an agonist for the Kir6/SUR2 subtype of K-ATP channels. These channels are hetero-octameric protein complexes composed of inwardly rectifying potassium channel subunits (Kir6.x) and sulfonylurea receptor (SUR) subunits. Human hair follicles have been shown to express two types of K-ATP channels: Kir6.2/SUR1 and Kir6.1/SUR2B. Research indicates that Minoxidil specifically stimulates the SUR2 channels.

The binding of Minoxidil sulfate to the SUR2 subunit induces a conformational change in the channel complex, leading to its opening. This allows for an increased efflux of potassium ions (K+) from the cell, following the electrochemical gradient. The resulting loss of positive charge from the cell's interior leads to hyperpolarization of the cell membrane, making it more negative. dntb.gov.ua

Effects on K+ Ion Transport and Associated Cellular Events

The hyperpolarization of the cell membrane, initiated by the opening of K-ATP channels, has several downstream consequences. In vascular smooth muscle cells, this change in membrane potential leads to the closure of voltage-gated calcium channels. The subsequent reduction in intracellular calcium influx results in smooth muscle relaxation and vasodilation, which is the basis for Minoxidil's antihypertensive effect. dntb.gov.ua

In the context of hair follicles, the increased potassium ion transport and subsequent hyperpolarization are thought to contribute to the stimulation of hair growth. This may occur through several mechanisms, including the enhancement of microcirculation around the hair follicles, which improves the delivery of oxygen, blood, and nutrients. nih.gov Additionally, the opening of K-ATP channels has been linked to the stimulation of cell proliferation. generolon.com

Channel-Independent Mechanisms of Action

While the opening of K-ATP channels is a central tenet of Minoxidil's action, emerging evidence suggests the existence of channel-independent mechanisms that contribute to its effects on hair growth. These mechanisms involve the modulation of various cellular signaling pathways.

One notable channel-independent effect is the stimulation of prostaglandin synthesis. Minoxidil has been shown to activate prostaglandin endoperoxide synthase-1 (PGHS-1), leading to an increase in the production of prostaglandin E2 (PGE2). patsnap.comdrugbank.com Prostaglandins are known to play a role in regulating the hair growth cycle.

Furthermore, Minoxidil has been observed to upregulate the expression of Vascular Endothelial Growth Factor (VEGF) in human dermal papilla cells. nih.govpatsnap.com VEGF is a key signaling protein that promotes angiogenesis (the formation of new blood vessels). By increasing VEGF expression, Minoxidil may enhance the vascularization of the hair follicle, further supporting its growth and maintenance. nih.gov Some research suggests this induction of VEGF is mediated by the inhibition of HIF-prolyl hydroxylase. dntb.gov.ua

Sulfation Pathway and Active Metabolite Formation

Minoxidil itself is a prodrug, meaning it is biologically inactive in its initial form. Its therapeutic effects are dependent on its conversion to the active metabolite, Minoxidil sulfate. This bioactivation process is a critical determinant of the drug's efficacy.

Role of Sulfotransferase Enzymes (SULT1A1) in Prodrug Activation

The conversion of Minoxidil to Minoxidil sulfate is catalyzed by the sulfotransferase enzyme SULT1A1. perfecthairhealth.com This enzyme is present in various tissues, including the liver and, importantly, the outer root sheath of hair follicles. SULT1A1 facilitates the transfer of a sulfonate group from a donor molecule, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to Minoxidil, resulting in the formation of the pharmacologically active Minoxidil sulfate. researchgate.net The antihypertensive and hair growth-stimulating effects of Minoxidil are attributed to this sulfated metabolite. researchgate.net

EnzymeFunctionLocation in Relation to Minoxidil Action
Sulfotransferase (SULT1A1)Catalyzes the conversion of the prodrug Minoxidil to its active form, Minoxidil sulfate.Outer root sheath of hair follicles, Liver

Inter-Individual Variability in Sulfotransferase Activity and Mechanistic Implications

The activity of the SULT1A1 enzyme can vary significantly among individuals, largely due to genetic polymorphisms. nih.gov This inter-individual variability in sulfotransferase activity has profound mechanistic implications for the clinical response to Minoxidil treatment.

Individuals with higher SULT1A1 activity are able to convert Minoxidil to its active sulfate metabolite more efficiently, leading to a greater therapeutic effect. Conversely, those with lower SULT1A1 activity may experience a diminished or absent response to Minoxidil therapy due to insufficient bioactivation. researchgate.net Genetic testing for certain SULT1A1 gene variants, such as the GG variant which is associated with higher activity, can help predict a patient's potential response to Minoxidil. oanahealth.com

This variability underscores the importance of the local sulfation capacity within the hair follicle as a key determinant of Minoxidil's efficacy in treating alopecia. The differential expression of SULT1A1 in the scalp is a primary factor explaining the varied clinical outcomes observed among patients. nih.gov

SULT1A1 Activity LevelBioactivation of MinoxidilPredicted Clinical Response
HighEfficient conversion to Minoxidil sulfateGood response
LowInefficient conversion to Minoxidil sulfatePoor or no response

Strategies for Modulating Sulfotransferase Activity for Enhanced Molecular Response

The biotransformation of minoxidil into its active metabolite, minoxidil sulfate, is a critical prerequisite for its pharmacological activity. This conversion is catalyzed by the sulfotransferase enzyme, SULT1A1, located in the outer root sheath of hair follicles. medicaljournals.se The level of follicular sulfotransferase activity is a key determinant of an individual's response to topical minoxidil, with insufficient activity leading to a poor clinical outcome. nih.govnih.gov Consequently, research has focused on strategies to upregulate the expression and activity of this enzyme to convert non-responders into responders.

One effective strategy involves the topical application of retinoids. A study demonstrated that topical application of tretinoin can significantly influence the expression of follicular sulfotransferase. nih.govnih.gov In a cohort of subjects initially predicted to be non-responders to minoxidil, a 5-day course of topical tretinoin application successfully converted 43% of them into responders. nih.gov This suggests that retinoids can modulate the enzymatic pathway responsible for minoxidil activation.

Another novel approach focuses on altering the intracellular pH (pHi) of follicular stem cells. medicaljournals.se Sulfotransferase is a biomarker for keratinocyte differentiation, which can be influenced by pHi. A topical formulation using a liposomal encapsulated alkalizing agent, sodium bicarbonate, was developed to increase the pHi of the outer root sheath. medicaljournals.se A study evaluating this approach found that in subjects predicted to be non-responders, the treatment significantly increased their sulfotransferase activity, potentially enhancing their response to minoxidil. medicaljournals.se

Conversely, certain compounds can inhibit sulfotransferase activity, which is relevant for understanding potential drug interactions. Salicylic acid is a known inhibitor of sulfotransferase in the human liver, and oral aspirin is suspected of having a similar inhibitory effect on the enzyme in hair follicles. nih.govnih.gov One study observed that after 14 days of oral aspirin administration, the percentage of subjects predicted to respond to minoxidil dropped from 50% to 27%. nih.gov

Table 1: Modulation of Follicular Sulfotransferase (SULT1A1) Activity

Modulating AgentMechanism of ActionObserved Effect on Minoxidil Response
Tretinoin (Topical) Influences the expression of follicular sulfotransferase. nih.govConverted 43% of predicted non-responders to responders after 5 days of application. nih.gov
Sodium Bicarbonate (Topical, Liposomal) Increases intracellular pH (pHi) of outer root sheath cells, promoting keratinocyte differentiation and SULT1A1 expression. medicaljournals.seSignificantly increased SULT1A1 activity in predicted non-responders. medicaljournals.se
Aspirin (Oral) Suspected inhibition of sulfotransferase activity in hair follicles. nih.govReduced the percentage of predicted responders from 50% to 27% after 14 days. nih.gov

Adenosine Receptor Signaling Modulation

The mechanism of action of minoxidil is intricately linked to adenosine signaling pathways. Evidence suggests that the therapeutic effects of minoxidil on hair follicle cells are not direct but are mediated by adenosine. dntb.gov.ua

Dermal papilla cells, which play a crucial role in hair follicle cycling, express multiple adenosine receptor subtypes, specifically A1, A2A, and A2B. mdpi.com Minoxidil's action involves the activation of these receptors. The involvement of these specific receptor subtypes has been elucidated using selective antagonists.

Research has shown that minoxidil-induced increases in intracellular Ca2+ levels can be significantly inhibited by 8-cyclopentyl-1,3-dipropylxanthine, a specific antagonist for the adenosine A1 receptor. mdpi.com However, this effect was not blocked by 3,7-dimethyl-1-propargyl-xanthine, an antagonist for the A2 receptor. mdpi.com In contrast, the production of vascular endothelial growth factor (VEGF), another key response to minoxidil, was blocked by antagonists for both A1 and A2 receptors. mdpi.com This indicates that minoxidil triggers intracellular signal transduction via both adenosine A1 and A2 receptors, leading to various cellular responses. mdpi.com

Adenosine acts as a critical mediator for the cellular responses stimulated by minoxidil. mdpi.com Minoxidil is thought to increase adenosine levels, possibly through its interaction with sulfonylurea receptor 2B (SUR2B) in dermal papilla cells. mdpi.com This extracellular adenosine then binds to and activates its cognate receptors on the cell surface.

The activation of adenosine receptors by the minoxidil-induced increase in adenosine leads to several downstream effects critical for hair growth. One of the primary responses is the increased production of VEGF, a potent promoter of angiogenesis and hair growth. mdpi.com The inhibition of this VEGF production by 8-sulfophenyl theophylline, a general adenosine receptor antagonist, confirms that adenosine signaling is a necessary step in this minoxidil-mediated effect. mdpi.com Furthermore, adenosine signaling also triggers an increase in intracellular calcium, a ubiquitous second messenger involved in cell proliferation and differentiation. mdpi.com

Table 2: Adenosine Receptor Involvement in Minoxidil Action

Receptor SubtypeRole in Minoxidil-Mediated ResponseSupporting Evidence
Adenosine A1 Receptor Mediates increases in intracellular Ca2+ and contributes to VEGF production. mdpi.comEffect blocked by A1-specific antagonist (8-cyclopentyl-1,3-dipropylxanthine). mdpi.com
Adenosine A2 Receptor Contributes to the production of VEGF. mdpi.comVEGF production blocked by A2 antagonist (3,7-dimethyl-1-propargyl-xanthine). mdpi.com

Prostaglandin Pathway Regulation

Minoxidil's mechanism of action also involves the modulation of prostaglandin synthesis, a pathway known to be influential in hair follicle biology. nih.gov

Research has identified minoxidil as a potent activator of prostaglandin endoperoxide synthase-1 (PGHS-1), also known as cyclooxygenase-1 (COX-1). nih.govdrugbank.com PGHS-1 is the primary isoform of the enzyme present in the dermal papilla of human hair follicles. nih.govdrugbank.com This enzyme catalyzes the conversion of arachidonic acid into prostaglandin H2, a precursor for other prostaglandins. nih.gov

The activation of PGHS-1 by minoxidil leads to a significant increase in the production of Prostaglandin E2 (PGE2). nih.govdrugbank.com This effect has been demonstrated in cultured BALB/c 3T3 fibroblasts and, importantly, in human dermal papilla fibroblasts. nih.govdrugbank.com This mechanism provides a direct link between minoxidil and the upregulation of a known hair growth stimulant. The action of minoxidil is contrary to that of nonsteroidal anti-inflammatory drugs (NSAIDs) like indomethacin and ibuprofen, which inhibit PGHS-1 and have been associated with hair loss. nih.govdrugbank.com

While the primary described mechanism involves the increased synthesis of the ligand PGE2, this prostaglandin must interact with its receptors to elicit a biological response. Minoxidil treatment has been shown to increase PGE2 levels. nih.govnews-medical.net Experimental studies have confirmed that PGE2 therapy can prevent hair loss and that therapies which increase PGE2 levels, including minoxidil, are beneficial for hair growth. news-medical.net The increased availability of PGE2 stimulated by minoxidil subsequently acts on its receptors on follicular cells, promoting hair growth and prolonging the anagen (growth) phase of the hair cycle. medicaljournals.se

Kinase Signaling Cascade Activation

Minoxidil hydrochloride has been shown to modulate key kinase signaling cascades, namely the Extracellular Signal-Regulated Kinase (ERK) and Akt pathways. These pathways are crucial for regulating cellular processes such as proliferation and apoptosis.

Extracellular Signal-Regulated Kinase (ERK) Pathway Activation

This compound treatment has been demonstrated to activate the ERK pathway in human dermal papilla cells (DPCs). nih.gov This activation is characterized by a significant increase in the phosphorylation of ERK. uni.luregrowth.com Studies have shown that treatment with minoxidil can lead to a notable dose-dependent increase in ERK phosphorylation. For instance, at a concentration of 0.1 µM, ERK phosphorylation increased by 287%, and at 1.0 µM, it increased by 351% just one hour after treatment. nih.govregrowth.comresearchgate.net The activation of the ERK signaling pathway is a key mechanism through which minoxidil promotes the survival of human DPCs. nih.govuni.lu

Akt Pathway Activation and Anti-Apoptotic Effects

In conjunction with the ERK pathway, this compound also activates the Akt signaling pathway, which plays a vital role in promoting cell survival and inhibiting apoptosis. nih.gov Treatment of human DPCs with minoxidil results in a significant increase in the phosphorylation of Akt. uni.luregrowth.com Research has quantified this increase, showing a 168% rise in Akt phosphorylation at a 0.1 µM concentration of minoxidil and a 257% increase at a 1.0 µM concentration after one hour of treatment. nih.govregrowth.comresearchgate.net

The activation of the Akt pathway by minoxidil is directly linked to its anti-apoptotic effects. uni.lu This is achieved by modulating the expression of the Bcl-2 family of proteins, which are critical regulators of apoptosis. researchgate.net Specifically, minoxidil increases the expression of the anti-apoptotic protein Bcl-2 and decreases the expression of the pro-apoptotic protein Bax. nih.govuni.lu One study found that 1.0 µM of minoxidil increased Bcl-2 expression by over 150%, while concurrently decreasing Bax expression by more than 50%. nih.govregrowth.comresearchgate.net This shift in the Bcl-2/Bax ratio ultimately promotes cell survival and inhibits programmed cell death. nih.govuni.luresearchgate.net

Interactive Table: Effect of Minoxidil on Kinase Signaling and Apoptotic Markers

ConcentrationParameterPercentage Increase/Decrease
0.1 µMERK Phosphorylation287% Increase
1.0 µMERK Phosphorylation351% Increase
0.1 µMAkt Phosphorylation168% Increase
1.0 µMAkt Phosphorylation257% Increase
1.0 µMBcl-2 Expression>150% Increase
1.0 µMBax Expression>50% Decrease

Hypoxia-Inducible Factor (HIF) and Vascular Endothelial Growth Factor (VEGF) Induction

This compound has been found to induce the expression of Vascular Endothelial Growth Factor (VEGF), a potent angiogenic factor, through the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α).

Inhibition of Hypoxia-Inducible Factor Prolyl Hydroxylase-2 (PHD-2)

The stabilization of HIF-1α by minoxidil is mediated through the direct inhibition of the enzyme Hypoxia-Inducible Factor Prolyl Hydroxylase-2 (PHD-2). nih.govdntb.gov.uanih.gov Under normal oxygen conditions, PHD enzymes hydroxylate HIF-1α, targeting it for degradation. Minoxidil has been shown to directly inhibit PHD-2, thereby preventing this hydroxylation. nih.govdntb.gov.ua This inhibitory action on PHD-2 is a critical step that initiates the cascade leading to VEGF upregulation. nih.gov

Stabilization of HIF-1α and Consequent VEGF Upregulation

By inhibiting PHD-2, minoxidil prevents the VHL-dependent proteasomal degradation of HIF-1α, leading to its stabilization and accumulation within the cell. nih.govdntb.gov.ua The stabilized HIF-1α can then translocate to the nucleus and act as a transcription factor. One of the primary target genes of HIF-1 is VEGF. Consequently, the minoxidil-induced stabilization of HIF-1α leads to the upregulation of VEGF secretion in human dermal papilla cells and keratinocytes. nih.gov This increase in VEGF is believed to play a significant role in the therapeutic effects of minoxidil by promoting angiogenesis. nih.gov

Antifibrotic Molecular Mechanisms

Beyond its effects on cell signaling and angiogenesis, this compound also exhibits antifibrotic properties. This is primarily attributed to its inhibitory effects on enzymes involved in collagen synthesis and its modulation of fibrotic signaling pathways.

Minoxidil has been shown to inhibit the activity of lysyl hydroxylase (LH), an enzyme crucial for collagen cross-linking and the formation of a stable collagen matrix. nih.govnih.gov The antifibrotic effects of minoxidil may be mediated through the competitive inhibition of LH activity, which results in decreased collagen production and deposition. nih.govnih.gov Studies have indicated that minoxidil treatment can reduce the mRNA levels of LH1, LH2, and LH3 in cultured fibroblasts. tno.nlresearchgate.net

Furthermore, minoxidil has been found to block the Transforming Growth Factor-β₁ (TGF-β₁)/Smad3 signaling pathway. nih.govnih.govscispace.com The TGF-β₁ pathway is a key driver of fibrosis. By inhibiting this pathway, minoxidil attenuates the expression and activity of lysyl hydroxylases, leading to a reduction in collagen formation and a decrease in fibrosis. nih.govnih.gov

Lysyl Hydroxylase Inhibition and Collagen Synthesis Modulation

This compound has been identified as a selective inhibitor of lysyl hydroxylase, an essential enzyme in the biosynthesis of collagen. google.com This enzyme catalyzes the hydroxylation of lysine (B10760008) residues in collagen propeptides, a critical post-translational modification for the formation of stable collagen cross-links. duke.edu By inhibiting this enzyme, minoxidil modulates collagen synthesis and deposition.

Research has demonstrated that minoxidil can cause a significant reduction in the activity of lysyl hydroxylase. In cultured human retinal pigment epithelial cells (hRPE), minoxidil at concentrations between 0.1 and 1 mM resulted in a maximum of 71% reduction in the enzyme's activity. duke.edujohnshopkins.edu This inhibitory action appears to occur at the transcriptional level, with studies showing that minoxidil treatment of cultured fibroblasts reduces the mRNA levels of lysyl hydroxylase isoforms, particularly LH1. tno.nlresearchgate.net The consequence of this inhibition is the synthesis of collagen that is deficient in hydroxylysine, which in turn limits the formation of stable collagen cross-links. nih.gov This mechanism is believed to underpin the anti-fibrotic potential of minoxidil, as excessive collagen deposition is a hallmark of fibrotic diseases. researchgate.netnih.gov The anti-fibrotic effects may be mediated by blocking the TGF-β₁/Smad3 signaling pathway, which attenuates the expression and activity of lysyl hydroxylases, leading to decreased collagen formation. nih.gov

Table 1: Effect of Minoxidil on Lysyl Hydroxylase Activity and Cell Proliferation
Cell TypeParameterMinoxidil ConcentrationObserved EffectReference
Human Retinal Pigment Epithelial Cells (hRPE)Lysyl Hydroxylase Activity0.1 - 1 mMUp to 71% reduction duke.edujohnshopkins.edu
hRPE (Subconfluent)Proliferation (Half-maximal effect)1.5 mMDose-dependent inhibition duke.edu
Human Tenon's Capsule Fibroblasts (hTCF) (Subconfluent)Proliferation (Half-maximal effect)2.5 mMDose-dependent inhibition duke.edu

Specificity of Lysyl Hydroxylase Inhibition by Minoxidil and Analogs

The inhibitory effect of minoxidil on lysyl hydroxylase is specific, as it does not significantly affect the activity of prolyl hydroxylase, another critical enzyme in collagen biosynthesis. google.comnih.gov Studies into the structure-activity relationship have elucidated the specific molecular features of minoxidil required for this inhibition.

The piperidine (B6355638) ring is essential for the enzyme-suppressing effect. nih.gov Replacing the piperidinyl group with a pyrrolidinyl, morpholinyl, or N-methylpiperazinyl group leads to a loss of inhibitory activity. nih.gov However, hydroxylation of minoxidil at the 3 or 4 position of the piperidine ring does not negatively impact its ability to inhibit lysyl hydroxylase. nih.govnih.gov Modifications to the pyrimidine (B1678525) ring have also been investigated. Analogs where the pyrimidine ring was replaced with a pyridine ring (one nitrogen) or a sym-triazine ring (three nitrogens) retained the ability to suppress lysyl hydroxylase activity. google.comnih.gov This indicates that nitroxides of pyridine and triazine, in addition to pyrimidine, can act as specific inhibitors when possessing an ortho amino group. nih.gov At least one of the two amino groups ortho to the nitroxide oxygen is considered essential for the inhibitory effect. nih.gov

Table 2: Comparative Lysyl Hydroxylase Inhibition by Minoxidil and Analogs
CompoundStructural ModificationRelative Lysyl Hydroxylase InhibitionEffect on Prolyl HydroxylaseReference
MinoxidilParent Compound~73%No significant effect google.com
Pyridine AnalogPyrimidine ring replaced with pyridine ring~75%Not specified google.com
sym-Triazine AnalogPyrimidine ring replaced with sym-triazine ring~59%No significant effect google.com
N,N-diethyl AnalogPiperidine ring replaced with N,N-diethyl groupSuppressed activityNo significant effect nih.gov
Pyrrolidinyl AnalogPiperidine ring replaced with pyrrolidinyl groupLoss of inhibitory activityNot specified nih.gov
Morpholinyl AnalogPiperidine ring replaced with morpholinyl groupLoss of inhibitory activityNot specified nih.gov

Androgen Receptor and Steroid Hormone Pathway Interactions

Suppression of Androgen Receptor (AR) Expression and Transcriptional Activity

Beyond its effects on collagen, minoxidil has been shown to directly interact with the androgen receptor (AR), a key player in androgenetic alopecia. nih.govoncotarget.com Minoxidil suppresses AR-related functions by decreasing its transcriptional activity and reducing the expression of AR target proteins. nih.govresearchgate.net This effect has been observed in various cell types, including androgen-sensitive prostate cancer cells (LNCaP) and human hair dermal papilla cells (HHDPCs). nih.govresearchgate.net

Mechanistic studies, including crystallographic analysis, have revealed that minoxidil binds directly to the AR's ligand-binding domain (LBD). nih.govoncotarget.comcgu.edu.tw Surface plasmon resonance assays confirmed this direct binding, with a calculated dissociation constant (Kd) of 2.6 µM. oncotarget.comresearchgate.netcgu.edu.tw This binding is thought to interfere with interactions between the AR and its coregulators, as well as with N-terminal and C-terminal interactions of the receptor itself. oncotarget.comcgu.edu.tw Furthermore, minoxidil has been shown to decrease the stability of the AR protein in HHDPCs. researchgate.netcgu.edu.tw This suppressive effect on AR transcriptional activity is independent of minoxidil's role as a potassium channel opener. researchgate.net

Table 3: Summary of Minoxidil's Effects on Androgen Receptor (AR) Function
EffectMechanism/ObservationCell TypesReference
Suppression of AR Transcriptional ActivityObserved in reporter assaysLNCaP, PC-3, HHDPCs nih.govresearchgate.netresearchgate.net
Direct Binding to ARBinds to Ligand-Binding Domain (LBD) with a Kd of 2.6 µMIn vitro assays oncotarget.comcgu.edu.tw
Reduction of AR Target Protein ExpressionReduced protein levels of AR targetsNot specified nih.govoncotarget.com
Decreased AR Protein StabilityObserved via Western blotting after treatmentHHDPCs researchgate.netcgu.edu.tw
Suppression of AR-Positive Cell GrowthConcentration-dependent suppression of DHT-dependent growthLNCaP nih.gov

Modulation of Steroid 17-alpha-hydroxylase/17,20 lyase (CYP17A1) Activity

Recent research has identified new targets for minoxidil within the steroid hormone synthesis pathway, including the enzyme steroid 17-alpha-hydroxylase/17,20 lyase (CYP17A1). nih.govresearchgate.net CYP17A1 is a crucial enzyme in the production of androgens, including dihydrotestosterone (B1667394) (DHT). nih.gov Experiments have demonstrated that minoxidil significantly suppresses the expression of CYP17A1 at both the mRNA and protein levels in dermal papilla cells. nih.gov By downregulating this key steroidogenic enzyme, minoxidil can reduce the production of androgens that contribute to androgen-dependent conditions. nih.govresearchgate.net

Enhancement of Aromatase (CYP19A1) Activity and Estradiol Production

In addition to suppressing androgen production pathways, minoxidil has been found to enhance the activity of aromatase (CYP19A1), another member of the cytochrome P450 family. nih.govresearchgate.net Aromatase is the enzyme responsible for converting androgens, such as testosterone, into estrogens like estradiol. researchgate.net Studies have shown that minoxidil treatment boosts the activity of CYP19A1, leading to an enhanced production of estradiol. nih.govresearchgate.net This shift in the local hormonal balance, favoring estrogens over androgens, may contribute to its therapeutic effects. nih.govresearchgate.net

Alterations in Dihydrotestosterone Formation and Binding

The combined effects of minoxidil on the androgen receptor and key steroidogenic enzymes result in a significant alteration of dihydrotestosterone (DHT) dynamics. nih.gov By suppressing AR expression and transcriptional activity (Section 2.8.1), minoxidil reduces the cellular response to DHT. nih.gov Concurrently, by inhibiting CYP17A1 (Section 2.8.2), it curtails a critical step in the synthesis of DHT precursors. nih.govresearchgate.net The enhancement of CYP19A1 activity (Section 2.8.3) further reduces the available pool of androgens by converting them to estrogens. nih.gov Collectively, these mechanisms lead to a decrease in both the formation and the binding of dihydrotestosterone in target tissues like dermal papilla cells. nih.govresearchgate.net

Beta-Catenin Pathway Activation and Cellular Differentiation

Recent advanced mechanistic studies have illuminated a critical role for the Wnt/β-catenin signaling pathway in the action of this compound, particularly in its capacity to promote hair growth. This pathway is fundamental in regulating hair follicle development, cycling, and the differentiation of key cellular components. This compound has been demonstrated to activate this pathway within the dermal papilla cells (DPCs), which are specialized fibroblasts that play a crucial role in orchestrating the hair growth cycle. daneshyari.comnih.govknu.ac.krresearchgate.net

The activation of the β-catenin pathway by this compound is a key mechanism behind its ability to prolong the anagen (growth) phase of the hair cycle. nih.govknu.ac.krresearchgate.net Maintenance of β-catenin activity within the dermal papilla cells is essential for sustaining the anagen phase, and a decline in this activity is associated with the transition to the catagen (regression) phase. daneshyari.comnih.govknu.ac.kr this compound intervenes in this process by stimulating the nuclear translocation of β-catenin, a pivotal step in the activation of the Wnt signaling pathway. nih.govknu.ac.kr

Once in the nucleus, β-catenin associates with transcription factors of the T-cell factor/lymphoid enhancer factor (TCF/LEF) family, leading to the transcription of target genes that promote cellular proliferation and differentiation necessary for hair follicle growth. nih.gov Research has shown that treatment with this compound leads to an increased expression of β-catenin pathway target genes, such as Axin2 and Lef-1. nih.govknu.ac.kr

Furthermore, the mechanism of β-catenin stabilization by this compound involves the phosphorylation of Glycogen Synthase Kinase 3β (GSK3β). nih.govknu.ac.kr Phosphorylation of GSK3β at Serine 9 inactivates the enzyme, preventing it from marking β-catenin for proteasomal degradation. This leads to an accumulation of β-catenin in the cytoplasm and its subsequent translocation to the nucleus. Studies have also indicated the involvement of Protein Kinase A (PKA) and Protein Kinase B (PKB/Akt) in this phosphorylation event following this compound treatment. nih.govknu.ac.kr

This activation of the β-catenin pathway in dermal papilla cells by this compound is a significant factor in its therapeutic effect on androgenetic alopecia, as it helps to counteract the shortening of the anagen phase that is characteristic of this condition. daneshyari.comresearchgate.net

Detailed Research Findings on this compound and Beta-Catenin Pathway Activation

Parameter Studied Experimental Model Key Findings Reference
β-catenin Transcriptional Activity Cultured human dermal papilla cells (hDPCs) transfected with a TCF reporter plasmid (pTopflash)This compound stimulated the transcriptional activity of pTopflash, indicating activation of β-catenin-mediated gene transcription. nih.govknu.ac.kr
β-catenin Localization Cultured hDPCsImmunofluorescence staining revealed a significant nuclear accumulation of β-catenin in cells treated with this compound. nih.govknu.ac.kr
GSK3β, PKA, and PKB Phosphorylation Cultured hDPCsImmunoblot analysis showed that this compound treatment increased the phosphorylation of GSK3β, PKA, and PKB. nih.govknu.ac.kr
Expression of β-catenin Target Genes Cultured hDPCsRT-PCR and immunoblot analyses demonstrated that this compound induced the expression of Axin2, Lef-1, and EP2. nih.govknu.ac.kr
Hair Cycle Phase in vivo C57BL/6 miceTopical application of 3% this compound resulted in a modest extension of the anagen phase and a delay in the progression to the catagen phase. daneshyari.comnih.govknu.ac.kr

In Vitro and Preclinical Pharmacological Investigations of Minoxidil Hydrochloride

Cellular Models for Mechanistic Studies

Human Dermal Papilla Cell (DPC) Cultures

Human Dermal Papilla Cells (DPCs) are specialized fibroblasts that play a crucial role in the hair growth cycle. In vitro studies using DPC cultures have been instrumental in understanding the effects of Minoxidil (B1677147) hydrochloride on hair follicles.

Research has shown that Minoxidil hydrochloride significantly increases the proliferation of cultured DPCs. researchgate.net This proliferative effect is associated with the activation of key signaling pathways. Specifically, treatment with this compound leads to a significant increase in the phosphorylation of both extracellular signal-regulated kinase (ERK) and Akt. researchgate.net At a concentration of 1.0 µM, this compound was found to increase the phosphorylation of ERK by 351% and Akt by 257% after one hour of treatment. researchgate.net

Furthermore, this compound demonstrates anti-apoptotic effects in DPCs by modulating the expression of the Bcl-2 family of proteins. researchgate.net Treatment with 1.0 µM this compound resulted in an increase in the expression of the anti-apoptotic protein Bcl-2 by over 150%, while concurrently decreasing the expression of the pro-apoptotic protein Bax by more than 50%. researchgate.net This shift in the Bcl-2/Bax ratio promotes cell survival. researchgate.net The combined proliferative and anti-apoptotic effects of this compound on DPCs are believed to contribute to the prolongation of the anagen (growth) phase of the hair cycle. researchgate.net

Table 1: Effect of this compound on Signaling Molecules in Human Dermal Papilla Cells (DPCs)

Biomarker Minoxidil Conc. (µM) Result
Phosphorylated ERK 0.1 287% increase
Phosphorylated ERK 1.0 351% increase
Phosphorylated Akt 0.1 168% increase
Phosphorylated Akt 1.0 257% increase
Bcl-2 Expression 1.0 >150% increase
Bax Expression 1.0 >50% decrease

Data sourced from studies on cultured human DPCs. researchgate.net

Human Keratinocyte (HaCaT) Models

Human keratinocyte (HaCaT) cell lines are a common model for studying the effects of various compounds on the epidermis. In the context of this compound, HaCaT cells have been used to investigate its influence on keratinocyte proliferation and gene expression.

Studies have shown that this compound can have a dual effect on keratinocytes. While some research indicates a stimulation of proliferation at concentrations between 0.1-1 mM, with an increase of up to 130%, other studies have reported an inhibition of proliferative growth. biomolther.orgnih.gov For instance, one study found that a 1% Minoxidil solution was the highest non-toxic concentration for HaCaT cells. oclc.org

Mechanistic studies in HaCaT cells have revealed that this compound can modulate the expression of key signaling molecules. Similar to its effects on DPCs, this compound has been shown to increase the phosphorylation of ERK and Akt in HaCaT cells. nih.gov At a concentration of 0.01 mM, it elevated phosphorylated ERK to 133% and phosphorylated Akt to 146% compared to the control. nih.gov It also increased the expression of the anti-apoptotic protein Bcl-2. nih.gov Furthermore, this compound treatment has been found to downregulate the expression of the 5α-reductase type 2 gene, resulting in a 0.22-fold change, and the interleukin-1 alpha (IL-1α) gene, with a 0.3433-fold downregulation compared to untreated cells. oclc.org

Table 2: Effect of this compound on Human Keratinocytes (HaCaT)

Parameter Minoxidil Conc. Result
Phosphorylated ERK 0.01 mM 133% of control
Phosphorylated Akt 0.01 mM 146% of control
Bcl-2 Expression 0.01 mM 115% of control (not statistically significant)
5α-reductase type 2 gene expression 1% solution 0.22-fold change
IL-1α gene expression 1% solution 0.3433-fold downregulation

Data compiled from in vitro studies on HaCaT cells. nih.govoclc.org

Fibroblast Cell Lines

The effect of this compound has also been investigated in fibroblast cell lines derived from both normal and fibrotic skin. These studies have revealed an inhibitory effect on fibroblast proliferation and metabolism.

In vitro experiments have demonstrated that this compound inhibits the proliferation of fibroblast cell lines in a concentration-dependent manner. biomolther.org At a concentration of 1 mM, the proliferation of fibroblasts was reduced to 20% or less of the control group over a three-day period. biomolther.org This inhibition of proliferation was observed with only a marginal reduction in cell viability, which was 84% compared to 88% in control cells. biomolther.org However, at a higher concentration of 5 mM, a net loss of cells was typically observed, with the viability of the remaining cells dropping to 72%. biomolther.org

Beyond its anti-proliferative effects, this compound also inhibits the contraction of collagen lattices by fibroblasts and reduces the secretion of glycosaminoglycans. biomolther.org At 1 mM, it inhibited collagen lattice contraction by 22-26% after five days, and at 5 mM, the inhibition was between 50-94%. biomolther.org The secretion of glycosaminoglycans by normal fibroblasts was reduced to 25% of that in untreated cultures at a 1 mM concentration. biomolther.org

Table 3: Inhibitory Effects of this compound on Fibroblast Cell Lines

Parameter Minoxidil Conc. Observation
Cell Proliferation 1 mM ≤20% of control
Cell Viability 1 mM 84%
Cell Viability 5 mM 72%
Collagen Lattice Contraction 1 mM 22-26% inhibition
Collagen Lattice Contraction 5 mM 50-94% inhibition
Glycosaminoglycan Secretion 1 mM 25% of control

Data from in vitro studies on human skin fibroblasts. biomolther.org

Astrocyte Cell Cultures for Senescence Studies

The potential role of this compound in modulating cellular senescence has been explored using rat cortical astrocyte cultures. These studies suggest that this compound can reverse aging-like phenotypes in these cells.

Table 4: Effect of this compound on Senescence Markers in Rat Cortical Astrocytes

Senescence Marker Condition Observation
SA-β-gal positive cells Long-term culture (aged) 11-fold increase vs. control
SA-β-gal positive cells Aged + Minoxidil Normalized
Nuclear Size Long-term culture (aged) 17% larger than control
Nuclear Size Aged + Minoxidil Normalized
PAI-1 Activity Aged + Minoxidil Restored
Mitochondrial Superoxide (B77818) Aged + Minoxidil Restored

Findings from studies on long-term cultured rat cortical astrocytes. biomolther.orgnih.gov

Cancer Cell Line Models (e.g., Ovarian Cancer)

The pharmacological activity of this compound has been investigated in the context of cancer, particularly in gynecologic cancers such as ovarian cancer. These studies have explored its potential as an anti-cancer agent.

In vitro studies using ovarian cancer cell lines, such as OVCAR-8, have shown that this compound can inhibit proliferation in a concentration-dependent manner. sapub.org This effect is linked to the activation of the Kir6.2/SUR2 potassium channel. sapub.org The mechanism involves altering the metabolic and oxidative state of the cancer cells, leading to mitochondrial disruption and extensive DNA damage. sapub.org Consequently, this compound induces a caspase-3 independent cell death pathway. sapub.org In xenograft models of ovarian cancer, treatment with minoxidil has been shown to arrest tumor growth. sapub.orgresearchgate.net

Cellular Proliferation and Viability Assays

A variety of assays are employed to quantify the effects of this compound on cellular proliferation and viability across different cell types.

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide (MTT) assay is a common colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation. In DPCs, MTT assays have confirmed a significant increase in proliferation following this compound treatment. researchgate.net Similarly, in HaCaT cells, MTT assays have been used to determine the dose-dependent effects on proliferation.

For ovarian cancer cell lines like OVCAR-8 and SPEC-2, MTS assays, which are similar to MTT assays, have demonstrated that this compound strongly inhibits the proliferation rate in a concentration-dependent manner after 24 hours of application. sapub.org In contrast, the OVCAR-4 cell line, which does not express the SUR2 subunit, was not affected by Minoxidil at any concentration tested. sapub.org

Trypan blue exclusion assays are also utilized to differentiate viable from non-viable cells. These assays have corroborated the findings of MTT assays in HaCaT cells, providing a direct measure of cell viability. nih.gov

Table 5: Summary of Cellular Proliferation and Viability Assay Findings for this compound

Cell Line Assay Finding
Human Dermal Papilla Cells (DPCs) MTT Significant increase in proliferation. researchgate.net
Human Keratinocytes (HaCaT) MTT, Trypan Blue Dose-dependent effects on proliferation. nih.gov
Fibroblasts Cell Counting Inhibition of proliferation (≥80% at 1 mM). biomolther.org
Ovarian Cancer (OVCAR-8, SPEC-2) MTS Concentration-dependent inhibition of proliferation. sapub.org
Ovarian Cancer (OVCAR-4, SUR2 negative) MTS No effect on proliferation. sapub.org

Quantification of Cell Growth and Inhibition

This compound's effect on cell proliferation has been a subject of varied findings depending on the cell type and experimental conditions. In human dermal papilla cells (DPCs), minoxidil has been shown to significantly increase proliferation. nih.gov This proliferative effect is thought to be a key mechanism in its ability to stimulate hair growth by prolonging the anagen (growth) phase of the hair cycle. nih.gov Conversely, in studies using human keratinocyte cultures, minoxidil did not stimulate growth and, at certain concentrations, exhibited an inhibitory effect on proliferation stimulated by epidermal growth factor (EGF) and placental extract. nih.gov It is important to note that minoxidil was not found to be toxic to the keratinocytes; they continued to survive and grow, albeit at a reduced rate. nih.gov

Further studies have explored the impact of combining minoxidil with other substances. For instance, when combined with retinol (B82714), minoxidil showed an additive effect in promoting hair growth in hair follicle organ cultures. researchgate.net This combination also led to a more effective increase in cell proliferation in both DPCs and HaCaT (human keratinocyte) cells, as measured by MTT assays. researchgate.net

In the context of cancer cell lines, minoxidil has demonstrated inhibitory effects on proliferation. Specifically, in ovarian cancer cell lines positive for Kir6.2/SUR2, minoxidil inhibited proliferation and arrested the cell cycle. frontiersin.org This effect was found to be dependent on the presence of SUR2, as cells where SUR2 expression was suppressed did not show a significant alteration in their proliferation rate when treated with minoxidil. frontiersin.org

Table 1: Effect of this compound on Cell Proliferation

Cell TypeEffect on ProliferationKey Findings
Human Dermal Papilla Cells (DPCs) IncreasedMinoxidil significantly increased the proliferation of DPCs. nih.gov
Human Keratinocytes InhibitedAt concentrations of 5-10 µg/mL, minoxidil showed half-maximal inhibition of EGF- and placental extract-stimulated thymidine (B127349) incorporation. nih.gov
Ovarian Cancer Cells (Kir6.2/SUR2 positive) InhibitedMinoxidil inhibited proliferation and arrested the cell cycle in the G2/M phase. frontiersin.org
Ovarian Cancer Cells (SUR2 negative) No significant effectThe inhibitory effect of minoxidil is mediated specifically by SUR2. frontiersin.org

Evaluation of Anti-Apoptotic Effects

This compound has been demonstrated to exert anti-apoptotic effects, particularly in human dermal papilla cells (DPCs). This action is considered a significant contributor to its hair growth-promoting properties by extending the anagen phase of the hair follicle cycle. nih.govresearchgate.net

The mechanism behind this anti-apoptotic effect involves the modulation of key regulatory proteins in the apoptosis pathway. Specifically, minoxidil has been shown to increase the expression of the anti-apoptotic protein Bcl-2 while simultaneously decreasing the expression of the pro-apoptotic protein Bax. nih.gov This shift in the Bcl-2/Bax ratio effectively prevents cell death. nih.gov Studies have quantified this effect, showing that 1.0 µM of minoxidil increased Bcl-2 expression by over 150% and decreased Bax expression by more than 50%. nih.gov

The activation of survival signaling pathways, namely the ERK and Akt pathways, is also implicated in minoxidil's anti-apoptotic action. nih.govresearchgate.net Phosphorylation of both ERK and Akt was significantly increased following minoxidil treatment. nih.gov The combination of minoxidil with retinol has been found to be even more effective in elevating the levels of phosphorylated Erk and Akt, as well as increasing the Bcl-2/Bax ratio, compared to minoxidil alone. researchgate.net In a study combining minoxidil with all-trans retinoic acid (ATRA), a similar additive effect was observed, leading to enhanced prevention of apoptosis in DPCs and epithelial cells. nih.gov

In a different context, studies on gynecologic cancer cells have shown that minoxidil can induce cell death, but in a caspase-independent manner. frontiersin.org While it caused an increase in apoptosis-inducing factor (AIF) protein levels in the nucleus, it did not activate caspase-3, a key enzyme in the classical apoptotic pathway. frontiersin.org

Table 2: Anti-Apoptotic Effects of this compound in Dermal Papilla Cells

Molecular TargetEffect of Minoxidil TreatmentQuantitative Change
Bcl-2 Increased expressionOver 150% increase with 1.0 µM minoxidil. nih.gov
Bax Decreased expressionOver 50% decrease with 1.0 µM minoxidil. nih.gov
Bcl-2/Bax Ratio IncreasedPrevents cell death. nih.gov
Phosphorylated ERK Increased287% increase at 0.1 µM and 351% at 1.0 µM. nih.gov
Phosphorylated Akt Increased168% increase at 0.1 µM and 257% at 1.0 µM. nih.gov

Gene Expression and Protein Level Analyses

Quantification of mRNA and Protein Expression (e.g., VEGF, HIF-1α, AR, CYP17A1, CYP19A1)

In vitro studies have revealed that this compound can modulate the expression of several key genes and proteins involved in hair growth and hormonal pathways.

VEGF and HIF-1α: Minoxidil has been shown to increase the secretion of Vascular Endothelial Growth Factor (VEGF) in human dermal papilla cells (DPCs) and human keratinocytes (HaCaT cells). nih.govresearchgate.net This induction of VEGF is dependent on Hypoxia-Inducible Factor-1 (HIF-1). nih.govresearchgate.net Minoxidil induces HIF-1α, and the subsequent increase in VEGF is a result of this induction. nih.govdntb.gov.ua The mechanism involves the inhibition of HIF-prolyl hydroxylase (PHD), which leads to the stabilization of HIF-1α protein. nih.govnih.gov In a dose-dependent manner, minoxidil has been observed to increase VEGF mRNA expression by up to six times. dovepress.com

AR, CYP17A1, and CYP19A1: Research indicates that minoxidil's mechanism of action extends to the modulation of androgen-related enzymes and receptors. It has been found to suppress the expression of the Androgen Receptor (AR) and Steroid 17-alpha-hydroxylase/17,20 lyase (CYP17A1). researchgate.netnih.govresearchgate.net This suppression occurs at both the mRNA and protein levels. dovepress.com By inhibiting AR and CYP17A1 expression, minoxidil can reduce the formation and binding of dihydrotestosterone (B1667394) (DHT), a key factor in androgenetic alopecia. researchgate.netnih.gov

Conversely, minoxidil has been shown to increase the activity of Aromatase (CYP19A1), which supports the production of estradiol. researchgate.netnih.gov While gene transcript levels of CYP19A1 were observed to increase, some studies found no significant difference in CYP19A1 protein expression. dovepress.com

Table 3: Effect of this compound on Gene and Protein Expression

Gene/ProteinCell TypeEffect of Minoxidil
VEGF DPCs, HaCaT cellsIncreased mRNA expression and secretion. nih.govdovepress.com
HIF-1α DPCs, HaCaT cellsIncreased protein levels. nih.govdntb.gov.ua
AR DPCsDecreased mRNA and protein expression. dovepress.comnih.gov
CYP17A1 DPCsDecreased mRNA and protein expression. researchgate.netdovepress.com
CYP19A1 DPCsIncreased gene transcript levels; no significant change in protein expression. dovepress.com

Immunofluorescence and Western Blotting Techniques

Immunofluorescence and Western blotting are key techniques used to investigate the molecular effects of this compound.

Western Blotting: This technique has been extensively used to quantify changes in protein expression in response to minoxidil treatment. For instance, Western blot analysis has demonstrated that minoxidil increases the levels of nuclear HIF-1α in HaCaT cells and DPCs. nih.gov It has also been used to show the increased phosphorylation of ERK and Akt, and the altered expression of Bcl-2 and Bax proteins in DPCs, which are central to its anti-apoptotic effects. nih.gov

In studies on androgen-related pathways, Western blotting confirmed a significant decrease in AR and CYP17A1 protein expression in DPCs treated with minoxidil. dovepress.comnih.gov The stability of the AR protein was also assessed using this method, revealing that minoxidil induced a time- and concentration-dependent decrease in AR protein levels. nih.gov Furthermore, Western blotting has been employed to analyze the effects of minoxidil on cell cycle proteins, showing an accumulation of cyclin B in ovarian cancer cells. frontiersin.org

Immunofluorescence: Immunofluorescence assays have provided visual confirmation of the localization and expression levels of target proteins within cells treated with minoxidil. In DPCs, immunofluorescence has been used to show the minoxidil-induced decrease in AR and CYP17A1 expression. dovepress.com This technique has also been utilized to observe the increase in apoptosis-inducing factor (AIF) in the nucleus of ovarian cancer cells following minoxidil treatment. frontiersin.org

Table 4: Application of Immunofluorescence and Western Blotting in Minoxidil Research

TechniqueApplicationKey Findings
Western Blotting Quantification of HIF-1α, p-ERK, p-Akt, Bcl-2, Bax, AR, CYP17A1, Cyclin B- Increased nuclear HIF-1α. nih.gov - Increased phosphorylation of ERK and Akt. nih.gov - Increased Bcl-2 and decreased Bax. nih.gov - Decreased AR and CYP17A1 protein levels. dovepress.comnih.gov - Accumulation of Cyclin B. frontiersin.org
Immunofluorescence Localization and expression of AR, CYP17A1, AIF- Decreased AR and CYP17A1 expression in DPCs. dovepress.com - Increased nuclear AIF in ovarian cancer cells. frontiersin.org

Enzyme Activity Assays in Cellular Systems

Sulfotransferase Activity Measurement

The enzymatic conversion of minoxidil to its active form, minoxidil sulfate (B86663), is a critical step in its mechanism of action. This conversion is catalyzed by the sulfotransferase enzyme, specifically SULT1A1. nih.govgoogle.com The activity of this enzyme in hair follicles is a key determinant of an individual's response to topical minoxidil treatment. nih.gov

In vitro assays have been developed to measure sulfotransferase activity in cellular systems, particularly in plucked hair follicles. One such method is a colorimetric assay that measures the conversion of p-nitrophenyl sulfate to p-nitrophenol in the presence of minoxidil sulfotransferase activity. nih.govgoogle.com The amount of p-nitrophenol produced can be quantified by measuring the optical absorbance at 405 nm. nih.gov

Another assay involves the use of a radiolabeled substrate, ³⁵S-labeled PAPS (adenosine 3'-phosphate, 5'-phosphosulfate), to measure the amount of ³⁵S-minoxidil sulfate formed by the enzyme. caldic.com This method has been used to demonstrate sulfotransferase activity in homogenates of mouse vibrissae follicles. caldic.com

Studies have shown a correlation between higher follicular sulfotransferase activity and a better clinical response to minoxidil. nih.gov Conversely, recent findings suggest that patients with low hair follicle SULT activity may have a more favorable response to oral minoxidil therapy, indicating different mechanisms of action between topical and oral administration. researchgate.net

Table 5: Methods for Measuring Sulfotransferase Activity

Assay MethodPrincipleApplication
Colorimetric Assay Measures the conversion of p-nitrophenyl sulfate to p-nitrophenol, quantified by optical absorbance at 405 nm. nih.govgoogle.comMeasuring SULT1A1 activity in plucked human hair roots to predict response to topical minoxidil. nih.gov
Radiolabeled Assay Measures the formation of ³⁵S-minoxidil sulfate from ³⁵S-labeled PAPS. caldic.comDetermining minoxidil sulfotransferase activity in mouse vibrissae follicles. caldic.com

Lysyl Hydroxylase Activity Evaluation

Minoxidil has been shown to impact the activity of lysyl hydroxylase, a crucial enzyme in collagen biosynthesis. nih.gov This enzyme facilitates the hydroxylation of lysine (B10760008) residues within collagen molecules, a necessary step for the formation of stable collagen cross-links. nih.govarvojournals.org

Studies on human skin fibroblasts in culture revealed that exposure to minoxidil leads to a dose- and time-dependent decrease in lysyl hydroxylase activity. nih.gov This effect was observed at concentrations ranging from 25 to 500 microM and with treatment durations from 6 to 48 hours. nih.gov Interestingly, the direct application of minoxidil to cell extracts did not inhibit the enzyme, indicating that the effect requires intact cells. nih.gov The inhibitory action on lysyl hydroxylase was nullified by the protein synthesis inhibitor cycloheximide, and the recovery of enzyme activity after minoxidil removal was prevented by the RNA synthesis inhibitor actinomycin (B1170597) D. nih.gov These findings suggest that minoxidil may act by inhibiting the synthesis of the lysyl hydroxylase enzyme at a pre-translational level. nih.govarvojournals.org

In cultured human retinal pigment epithelial (RPE) cells, minoxidil at a concentration of 1 mM was found to reduce lysyl hydroxylase activity by as much as 71%. arvojournals.org This effect on lysyl hydroxylase is considered a potential mechanism for minoxidil's anti-fibrotic properties. nih.govresearchgate.net By inhibiting this enzyme, minoxidil may lead to the production of collagen that is deficient in hydroxylysine, making it less resistant to degradation. researchgate.netwikipedia.org

Furthermore, investigations into minoxidil analogs, such as 3'-hydroxyminoxidil and 4'-hydroxyminoxidil, have shown that these derivatives are also effective in suppressing lysyl hydroxylase activity. arvojournals.org In RPE cells, both of these hydroxy derivatives reduced lysyl hydroxylase activity by 72% at a 1 mM concentration, which is comparable to the effect of the parent minoxidil compound. arvojournals.org

Table 1: Effect of Minoxidil and its Derivatives on Lysyl Hydroxylase Activity

Compound Cell Type Concentration % Reduction in Lysyl Hydroxylase Activity
Minoxidil Human RPE Cells 1 mM 71% arvojournals.org
3'-hydroxyminoxidil Human RPE Cells 1 mM 72% arvojournals.org
4'-hydroxyminoxidil Human RPE Cells 1 mM 72% arvojournals.org
Minoxidil Human Skin Fibroblasts 25-500 µM Dose-dependent reduction nih.gov

Prolyl Hydroxylase Activity Assessment

In contrast to its significant inhibitory effect on lysyl hydroxylase, minoxidil appears to have a minimal impact on prolyl hydroxylase activity. Prolyl hydroxylase is another critical enzyme in collagen synthesis, responsible for the hydroxylation of proline residues.

Studies on human retinal pigment epithelial (RPE) cells demonstrated that while 1 mM minoxidil reduced lysyl hydroxylase activity by 71%, it only decreased prolyl hydroxylase activity by 4%. arvojournals.org Similarly, its hydroxy derivatives, 3'-hydroxyminoxidil and 4'-hydroxyminoxidil, which also strongly inhibited lysyl hydroxylase, only reduced prolyl hydroxylase activity by 13% and 6%, respectively. arvojournals.org

Further research has indicated that minoxidil's mechanism of action involves the inhibition of hypoxia-inducible factor (HIF) prolyl hydroxylase-2 (PHD-2). nih.govresearchgate.net This inhibition prevents the hydroxylation of HIF-1α, leading to its stabilization and the subsequent induction of vascular endothelial growth factor (VEGF). nih.govdntb.gov.ua An in vitro von Hippel-Lindau protein (VHL) binding assay confirmed that minoxidil directly inhibits PHD-2. nih.govnih.gov This inhibition was shown to be reversible by ascorbate, a cofactor for PHD-2. nih.govresearchgate.net

Table 2: Comparative Effects of Minoxidil and its Derivatives on Hydroxylase Enzymes

Compound Concentration Cell Type % Reduction in Lysyl Hydroxylase Activity % Reduction in Prolyl Hydroxylase Activity
Minoxidil 1 mM Human RPE Cells 71% arvojournals.org 4% arvojournals.org
3'-hydroxyminoxidil 1 mM Human RPE Cells 72% arvojournals.org 13% arvojournals.org
4'-hydroxyminoxidil 1 mM Human RPE Cells 72% arvojournals.org 6% arvojournals.org

Functional Cellular Responses

Modulation of Collagen Synthesis

Minoxidil has demonstrated an ability to modulate collagen synthesis, primarily through its inhibitory effects on lysyl hydroxylase. wikipedia.org By inhibiting this key enzyme, minoxidil can interfere with the formation of stable collagen cross-links, potentially leading to the synthesis of collagen that is more susceptible to degradation. researchgate.net

In studies using human skin fibroblasts, minoxidil was found to inhibit the contraction of hydrated collagen lattices in a dose-dependent manner at concentrations between 100 to 600 micrograms/ml. nih.gov At a concentration of 800 micrograms/ml, it completely prevented this contraction. nih.gov This suggests an interference with the mechanical functions of fibroblasts related to collagen matrix organization.

Research on fibrotic synovial cells from osteoarthritis patients showed that minoxidil attenuated type-I collagen (COL1) output, although this effect was more pronounced in the absence of transforming growth factor (TGF)β1. lsuhsc.edu More consistently, minoxidil decreased the formation of pyridinoline (B42742) cross-links, which are crucial for collagen strength, under all tested conditions. lsuhsc.edu This was associated with a significant downregulation of the Plod2 gene, which encodes for lysyl hydroxylase 2b. lsuhsc.edu

Induction of Angiogenesis (e.g., Chorioallantoic Membrane (CAM) Assay)

Minoxidil has been investigated for its potential to induce angiogenesis, the formation of new blood vessels. The chorioallantoic membrane (CAM) assay, an in vivo model, has been utilized to assess this effect.

Studies have shown that millimolar concentrations of minoxidil can promote angiogenesis in the CAM assay. nih.govdntb.gov.ua This angiogenic effect is believed to be mediated by the induction of vascular endothelial growth factor (VEGF). nih.govdntb.gov.uanih.gov The induction of VEGF by minoxidil is linked to its ability to inhibit HIF-prolyl hydroxylase, leading to the stabilization of HIF-1α. nih.govdntb.gov.ua When the activity of VEGF was specifically inhibited, the angiogenic effect of minoxidil in the CAM assay was nullified. nih.govdntb.gov.ua

In one study, various concentrations of minoxidil (10µM, 50µM, 100µM, 200µM) were applied to CAMs. abstractagent.com While this particular study reported no significant angiogenic effect in the CAM assay compared to the vehicle group, it did observe a statistically significant proliferative effect on Human Umbilical Vein Endothelial Cells (HUVECs) and induced tube formation in in vitro assays. abstractagent.com

Table 3: Summary of Minoxidil's Effect on Angiogenesis in CAM Assay

Study Finding Concentration Outcome in CAM Assay Associated Mechanism
Promoted angiogenesis nih.govdntb.gov.ua Millimolar Increased blood vessel formation VEGF-dependent, via HIF-1α stabilization nih.govdntb.gov.ua
No significant angiogenic effect abstractagent.com 10-200µM No significant difference from control -

Effects on Cellular Senescence Markers (e.g., SA-β-gal staining, Nuclear Size)

Minoxidil has been shown to modulate markers of cellular senescence in vitro. Cellular senescence is a state of irreversible cell cycle arrest and is characterized by specific morphological and molecular changes.

In a study using a long-term culture model of rat cortical astrocytes to induce an aging-like phenotype, several markers of senescence were observed, including an increase in senescence-associated β-galactosidase (SA-β-gal) positive cells and enlarged nuclear size. biomolther.orgnih.gov Treatment with minoxidil significantly reduced the number of SA-β-gal positive cells and normalized the enlarged nuclear size in these aged astrocytes. biomolther.orgresearchgate.netnih.gov The nuclear size in the minoxidil-treated group was comparable to that of short-term cultured (younger) astrocytes. biomolther.org

These findings suggest that minoxidil can reverse some of the key morphological features associated with cellular senescence in this specific cell model.

Table 4: Effect of Minoxidil on Cellular Senescence Markers in Long-Term Cultured Astrocytes

Senescence Marker Observation in Aged Astrocytes Effect of Minoxidil Treatment
SA-β-gal Positive Cells Increased biomolther.orgnih.gov Significantly reduced biomolther.orgresearchgate.netnih.gov
Nuclear Size Enlarged biomolther.org Significantly reduced to a size similar to young astrocytes biomolther.orgresearchgate.netnih.gov

Mitochondrial Function and Oxidative State Alterations (e.g., ROS production, Oxygen Consumption Rate)

Minoxidil has been found to influence mitochondrial function and alter the oxidative state of cells. These effects include changes in reactive oxygen species (ROS) production and the mitochondrial oxygen consumption rate (OCR).

In a study on ovarian cancer cells, minoxidil was shown to significantly increase the concentration of ROS. nih.gov This effect was linked to the entry of extracellular calcium. nih.gov The use of a mitochondria-specific superoxide scavenger, MitoTEMPO, completely inhibited the minoxidil-dependent ROS production, indicating that the mitochondria are the primary source of this increased oxidative stress. nih.gov Furthermore, minoxidil treatment led to a disruption of mitochondrial structure, evidenced by a lack of cristae. researchgate.net

The same study, using a Seahorse Analyzer, demonstrated that minoxidil increases the basal oxygen consumption rate (OCR). nih.govresearchgate.net This suggests an increased flux through the mitochondrial electron transport chain, which can lead to an enhanced leakage of electrons and subsequent formation of superoxide ions. nih.gov

In a different model using long-term cultured rat cortical astrocytes, which exhibit signs of aging, there was an observed increase in mitochondrial superoxide production. biomolther.orgresearchgate.net Treatment with minoxidil was found to mitigate this increased production of mitochondrial superoxide. biomolther.orgresearchgate.netnih.gov This suggests that minoxidil's effects on mitochondrial function may be context-dependent.

Table 5: Summary of Minoxidil's Effects on Mitochondrial Function and Oxidative State

Parameter Cell Type Observation
ROS Production Ovarian Cancer Cells Significantly increased nih.gov
ROS Production Aged Rat Cortical Astrocytes Mitigated the age-related increase biomolther.orgresearchgate.net
Oxygen Consumption Rate (OCR) Ovarian Cancer Cells Increased basal rate nih.govresearchgate.net
Mitochondrial Morphology Ovarian Cancer Cells Disruption of cristae researchgate.net

Cell Cycle Progression Analysis and DNA Integrity

This compound's influence on cellular proliferation is linked to its effects on the cell cycle and DNA synthesis. It is suggested that the activity of potassium channels is important for the G1 progression of the cell cycle, which is an early stage of cell proliferation. generolon.comdovepress.com In some animal studies, minoxidil has been shown to increase the synthesis of cellular DNA, thereby enhancing cell proliferation. dovepress.comchemicalbook.com

However, the effects of minoxidil on cell proliferation in vitro have produced varied and sometimes conflicting results. generolon.com Studies using different cell types, such as epidermal keratinocytes and fibroblasts from various species, have reported both stimulation and inhibition of cell growth. generolon.com For instance, in murine L929 fibroblast cultures, minoxidil was found to inhibit cell proliferation in a concentration-dependent manner. researchgate.net This inhibition was linked to a reduction in DNA synthesis, as measured by the incorporation of tritiated thymidine. researchgate.net It is proposed that minoxidil may enter the cells and bind with cellular iron, which could compromise DNA synthesis at the level of ribonucleotide reductase. researchgate.net

Conversely, other studies have indicated that minoxidil can have a stimulatory effect on cell growth at clinically relevant concentrations or delay cell senescence. generolon.com In certain cancer cell lines, such as ovarian and uterine cancer cells, minoxidil has been observed to cause an accumulation of cells in the S phase and G2/M phase of the cell cycle. researchgate.netnih.gov

Furthermore, investigations into gynecologic cancers have revealed that minoxidil can induce significant DNA damage. researchgate.netnih.govresearchgate.net Western blot analyses have shown an increase in the DNA damage sensor γH2AX in ovarian cancer cells and in tumors from mice treated with minoxidil. nih.govresearchgate.net Neutral comet assays confirmed that minoxidil causes double-strand DNA breaks. nih.govresearchgate.net This DNA damage is thought to be a consequence of increased production of reactive oxygen species (ROS) and mitochondrial disruption. nih.govresearchgate.net

Table 1: Effects of Minoxidil on Cell Cycle and DNA Integrity in Different Cell Lines

Cell Line Effect on Cell Cycle Effect on DNA Integrity Reference
Rat Primary Hepatocytes Increased DNA synthesis Not specified generolon.com
Murine L929 Fibroblasts Inhibition of cell proliferation, compromised DNA synthesis Not specified researchgate.net
Ovarian Cancer Cells (OVCAR-8) Accumulation in S and G2/M phases Increased DNA damage (γH2AX, double-strand breaks) researchgate.netnih.govresearchgate.net
Uterine Cancer Cells (SPEC-2) Accumulation in S phase Not specified researchgate.net

Organ Culture Models (e.g., Hair Follicle Organ Culture)

Hair follicle organ culture is a widely used in vitro model to study the effects of various compounds on hair growth. However, studies on the direct effects of minoxidil in this system have yielded inconsistent results. nih.govfarjo.com A large-scale study using anagen VI hair follicles from human occipital scalp failed to demonstrate a significant increase in hair shaft elongation or the duration of the anagen phase with minoxidil treatment. nih.govfarjo.com This was the case even with multiple refinements to the culture protocol. farjo.com

Several factors may explain this discrepancy between in vitro findings and the clinically observed hair growth-promoting effects of minoxidil. nih.gov These include the use of hair follicles from the occipital scalp, which may not be representative of areas affected by androgenetic alopecia, and the use of already maximally growing anagen VI follicles. nih.gov Additionally, the possibility of using follicles from donors who are not responsive to minoxidil, or the use of minoxidil itself rather than its more active sulfate metabolite, could contribute to the lack of a significant in vitro effect. nih.gov Interestingly, in the absence of insulin, minoxidil was found to inhibit hair shaft elongation, suggesting that its effects may be dependent on the presence of other growth modulators. nih.gov

In contrast, some studies have shown positive effects. For example, minoxidil stimulated mouse vibrissae follicles in organ culture. mdpi.com Another study found that 1 µM minoxidil significantly enhanced the growth of cultured human hair follicles. nih.govresearchgate.net When combined with all-trans retinoic acid (ATRA), minoxidil showed an additive effect on promoting hair growth in vitro. nih.govresearchgate.net

Preclinical Animal Models for Mechanistic Validation (e.g., Mouse Dorsal Skin Studies)

Preclinical animal models, particularly studies on the dorsal skin of mice, have been instrumental in validating the mechanisms behind minoxidil's effects on hair growth. These models allow for the assessment of localized biochemical and molecular changes in a living organism.

Assessment of Localized Biochemical and Molecular Changes

Topical application of minoxidil on the dorsal skin of mice has been shown to induce a variety of biochemical and molecular alterations that are believed to contribute to its hair growth-promoting activity.

One key finding is the upregulation of Vascular Endothelial Growth Factor (VEGF). dovepress.comnih.govdntb.gov.ua Studies have demonstrated that topical application of a 5% minoxidil solution on mouse dorsal skin leads to an elevation in the levels of both VEGF and Hypoxia-Inducible Factor-1α (HIF-1α). nih.govdntb.gov.ua HIF-1α is a transcription factor that is induced by minoxidil and is necessary for the subsequent induction of VEGF. nih.govdntb.gov.ua Further research has shown that minoxidil directly inhibits the enzyme HIF-prolyl hydroxylase-2 (PHD-2), leading to the stabilization of HIF-1α protein. nih.govdntb.gov.ua

In addition to VEGF, minoxidil has been found to influence the expression of other growth factors. In C57BL/6 mice, topical minoxidil treatment enhanced the expression of Insulin-like Growth Factor-1 (IGF-1). nih.gov Another study showed that subcutaneous injection of adipose-derived stem cells (ASCs) pretreated with minoxidil accelerated the transition from the telogen (resting) to the anagen (growing) phase of the hair cycle in mice. mdpi.com This effect was associated with an increased secretion of growth factors from the ASCs, including Chemokine (C-X-C motif) Ligand 1 (CXCL1), Platelet-Derived Endothelial Cell Growth Factor (PD-ECGF), and Platelet-Derived Growth Factor-C (PDGF-C). mdpi.com Topical co-application of these growth factors with 2% minoxidil enhanced anagen induction compared to minoxidil alone. mdpi.com

Histological analysis of the dorsal skin of mice treated with minoxidil revealed an increase in the diameter of hair follicles. researchgate.net In anagen induction mouse models, minoxidil treatment significantly promoted hair growth, increasing the number of terminal hairs and reducing vellus hairs. gavinpublishers.com Mechanistically, these effects were associated with the inhibition of androgen receptor (AR) expression and the activation of the Wnt/β-catenin signaling pathway. gavinpublishers.com Another study reported that minoxidil shortened the telogen phase in rats and increased the rate of DNA synthesis in anagen bulbs, suggesting a rapid shift to the anagen phase. dovepress.com

Table 2: Summary of Localized Biochemical and Molecular Changes in Mouse Dorsal Skin Studies

Parameter Assessed Change Observed Associated Mechanism Reference
VEGF Level Increased Mediated by HIF-1α induction through PHD-2 inhibition nih.govdntb.gov.ua
HIF-1α Level Increased Direct inhibition of PHD-2 by minoxidil nih.govdntb.gov.ua
IGF-1 Expression Enhanced - nih.gov
Growth Factor Secretion from ASCs Increased (CXCL1, PD-ECGF, PDGF-C) Stimulation of ASC motility and paracrine signaling mdpi.com
Hair Follicle Diameter Increased - researchgate.net
Hair Growth Promoted (increased terminal hairs) Inhibition of AR expression, activation of Wnt/β-catenin pathway gavinpublishers.com
Telogen Phase Duration Shortened Increased DNA synthesis in anagen bulbs dovepress.com

Structural and Chemical Biology of Minoxidil Hydrochloride

Structure-Activity Relationship (SAR) Studies of Minoxidil (B1677147) Analogs

The biological activity of minoxidil and its analogs is intricately linked to their molecular structure. Structure-Activity Relationship (SAR) studies have been pivotal in identifying the key chemical features responsible for their pharmacological effects. These studies involve systematically modifying the minoxidil structure and observing the resulting changes in biological activity.

Identification of Essential Pyrimidine (B1678525) Ring Substituents for Biological Activity

The pyrimidine ring is a core component of the minoxidil structure and its substituents are crucial for its biological effects. numberanalytics.com Research into the SAR of minoxidil analogs has revealed that the amino groups at the 2 and 6 positions of the pyrimidine ring play a significant role. nih.gov

Studies on the inhibition of lysyl hydroxylase, an enzyme involved in collagen synthesis, have provided valuable insights. It was found that substituting one of the amino groups (at either position 2 or 6) with a methyl group did not significantly alter the inhibitory activity. However, when both amino groups were replaced with methyl groups, the inhibitory activity was completely lost. nih.gov This indicates that at least one of the amino groups ortho to the N-oxide is essential for this particular biological effect. nih.gov

The position of substituents on the pyrimidine nucleus has a profound influence on the biological activities of its derivatives. researchgate.net The pyrimidine nucleus itself is a versatile scaffold found in many biologically active compounds. imist.ma

Significance of the Piperidinyl Group for Enzyme Inhibition

The piperidinyl group attached to the pyrimidine ring is another critical determinant of minoxidil's biological activity, particularly its ability to inhibit certain enzymes. nih.gov Derivatives of minoxidil where the piperidine (B6355638) ring was hydroxylated at the 3 or 4 position retained their ability to suppress lysyl hydroxylase activity, similar to the parent compound. nih.gov

However, replacing the piperidinyl group with other cyclic amines such as pyrrolidinyl, morpholinyl, or N-methylpiperazinyl groups resulted in a complete loss of inhibitory activity against lysyl hydroxylase. nih.gov This demonstrates the essential nature of the piperidinyl group, specifically para to the N-oxide oxygen, for this enzyme-suppressing effect. nih.gov The piperidine moiety is a common feature in many pharmacologically active compounds. who.int

Role of the N-oxide Oxygen in Specificity

The N-oxide group in the minoxidil molecule is a distinctive feature that significantly influences its biological specificity. nih.gov The presence of the N-oxide oxygen at position 1 of the pyrimidine ring is crucial for the specific suppression of lysyl hydroxylase activity. nih.gov

Removal of this N-oxide oxygen resulted in a partial loss of specificity for this particular enzymatic inhibition. nih.gov The high electron density of the heterocyclic N-oxide oxygen makes it a strong hydrogen bond acceptor, which can lead to critical interactions with biological targets like enzymes. nih.govresearchgate.net X-ray crystallography studies have shown that the N-O group can form important hydrogen bonding networks within the active sites of enzymes, leading to conformational changes that modulate enzyme function. nih.govresearchgate.net

Differential Structural Requirements for Distinct Pharmacological Effects

Interestingly, the structural features required for minoxidil's various pharmacological effects are not identical. SAR studies have demonstrated that distinct structural elements govern its enzyme-suppressing activity versus its antihypertensive effects. nih.gov

For instance, while the piperidinyl group is essential for inhibiting lysyl hydroxylase, modifications to this group can be made without losing the compound's hair growth-promoting effects. This suggests that the mechanisms underlying these two effects are different and depend on different structural aspects of the molecule.

Quantitative structure-activity relationship (QSAR) studies, such as molecular holographic QSAR (HQSAR) and comparative molecular similarity indices analysis (CoMSIA), have been employed to further dissect these differential requirements. koreascience.kr These computational models have indicated that for lysyl hydroxylase inhibition, the C2 atom of the pyrimidine ring and the C'3-C'4 bond of the 4-piperidinol group are highly impactful. koreascience.kr Furthermore, the inhibitory activity is strongly dependent on hydrophobic and hydrogen bond field contributions of the molecule. koreascience.kr

Chemical Synthesis Methodologies and Optimization

The synthesis of minoxidil hydrochloride has been a subject of extensive research, with various methods developed and optimized to improve yield, purity, and industrial scalability. A common and well-established pathway involves the use of pyrimidine derivatives as starting materials.

Synthetic Routes from Pyrimidine Derivatives (e.g., 2,4-diamino-6-chloropyrimidine)

A prevalent synthetic route for minoxidil starts with 2,4-diamino-6-chloropyrimidine. This intermediate is a key building block in several reported synthesis procedures. wikipedia.orgquestjournals.orgchemicalbook.com

The general synthetic scheme can be summarized in the following key steps:

Oxidation: The initial step involves the N-oxidation of 2,4-diamino-6-chloropyrimidine to form 2,4-diamino-6-chloropyrimidine-3-oxide. questjournals.orggoogle.com Various oxidizing agents have been utilized for this transformation, including m-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide in the presence of a catalyst like sodium tungstate. questjournals.orggoogle.com The use of tungstate-catalyzed oxidation with hydrogen peroxide is considered a robust and industrially scalable method. questjournals.org More recently, magnetic nanoparticles of cobalt ferrite (B1171679) (CoFe2O4) have been shown to be efficient catalysts for this N-oxidation step. tubitak.gov.tr

Nucleophilic Substitution (Condensation): The resulting 2,4-diamino-6-chloropyrimidine-3-oxide is then reacted with piperidine. questjournals.orggoogle.com This step is a nucleophilic substitution where the piperidine displaces the chlorine atom at the 6-position of the pyrimidine ring. tubitak.gov.tr The reaction is typically carried out under basic conditions, for example, in the presence of potassium carbonate, and may be performed in a solvent like acetone (B3395972) or neat (without a solvent) at elevated temperatures. questjournals.orggoogle.comtubitak.gov.tr

Purification: The crude minoxidil product is then purified, often through recrystallization from a suitable solvent such as isopropanol (B130326) or a mixture of isopropanol and water, to yield the final high-purity product. questjournals.orgchemicalbook.comgoogle.com

An alternative, earlier synthetic route also starting from a pyrimidine derivative involved the reaction of 2,4-diamino-6-chloropyrimidine with 2,4-dichlorophenol, followed by oxidation and subsequent replacement of the dichlorophenoxy group with piperidine at high temperatures. wikipedia.org

The table below summarizes the key steps and reagents used in a common synthetic route for minoxidil.

StepReactionKey Reagents and Conditions
1Oxidation of 2,4-diamino-6-chloropyrimidinem-chloroperoxybenzoic acid (m-CPBA) or H₂O₂ with a catalyst (e.g., sodium tungstate, CoFe₂O₄)
2Condensation with PiperidinePiperidine, often with a base like potassium carbonate, in a solvent such as acetone or neat.
3PurificationRecrystallization from solvents like isopropanol.

Oxidation and Condensation Reactions in Minoxidil Synthesis

The synthesis of minoxidil primarily involves a critical two-step sequence of oxidation followed by condensation. google.com A common and historically significant route starts with 2,4-diamino-6-chloropyrimidine. chemicalbook.com This precursor undergoes N-oxidation to form the key intermediate, 2,4-diamino-6-chloropyrimidine-1-oxide. google.com

The oxidation step is crucial and can be achieved using various oxidizing agents. One established method employs meta-chloroperbenzoic acid (m-CPBA). google.com Another approach utilizes hydrogen peroxide in the presence of a catalyst, such as sodium tungstate, which offers an efficient pathway for the N-oxidation. questjournals.orgtubitak.gov.tr The reaction conditions for the oxidation are carefully controlled; for instance, low-temperature oxidation may be employed to ensure the stability of the resulting N-oxide intermediate. google.com

Following the oxidation, the second critical step is the condensation reaction. The intermediate, 2,4-diamino-6-chloropyrimidine-1-oxide, is reacted with piperidine. chemicalbook.com This nucleophilic substitution reaction replaces the chlorine atom on the pyrimidine ring with the piperidinyl group, yielding the final minoxidil molecule. tubitak.gov.tr The condensation is typically carried out in the presence of a base catalyst, such as potassium carbonate or potassium hydroxide, and at elevated temperatures, for example, between 40-120°C. google.com The reaction is often refluxed for several hours to ensure completion. chemicalbook.com

Table 1: Key Reactions in Minoxidil Synthesis

Reaction Step Starting Material Reagents/Catalysts Intermediate/Product Reaction Conditions
Oxidation 2,4-diamino-6-chloropyrimidine m-chloroperbenzoic acid (m-CPBA) or H₂O₂/Sodium Tungstate 2,4-diamino-6-chloropyrimidine-1-oxide Low temperature (-15 to 25°C) or refluxing ethanol (B145695) google.comgoogle.comtubitak.gov.tr

| Condensation | 2,4-diamino-6-chloropyrimidine-1-oxide | Piperidine, Base catalyst (e.g., Potassium Carbonate) | Minoxidil | Elevated temperature (40 to 120°C), Reflux google.comchemicalbook.com |

Advanced Synthetic Strategies for Purity and Yield Enhancement

To meet pharmaceutical standards, advanced strategies are employed to enhance the purity and yield of synthesized minoxidil. A significant focus is placed on the purification of the crude product obtained after condensation. Recrystallization is a primary method used for this purpose. google.com

Various solvent systems have been developed for effective purification. One method involves dissolving the crude minoxidil in a mixture of acetonitrile (B52724) and methanol (B129727), followed by the addition of water to precipitate the purified product. google.com Another common solvent for recrystallization is isopropanol, sometimes mixed with water. chemicalbook.comquestjournals.org The process often involves heating to dissolve the compound completely, followed by cooling to induce crystallization. chemicalbook.com The use of activated carbon is also reported for decolorizing the solution, resulting in a white, high-purity solid. google.com Through such refining techniques, purities as high as 99.7% have been achieved. google.com

In addition to purification, synthetic methodologies are optimized to improve reaction yields. One innovative approach involves the use of magnetic nanoparticles (MNPs) of spinel ferrites (e.g., CoFe₂O₄) as heterogeneous catalysts for the N-oxidation of 2,6-diamino-4-chloro-pyrimidine with hydrogen peroxide. tubitak.gov.tr This catalytic system has demonstrated high efficiency, affording the N-oxide intermediate in yields up to 95% in a significantly shorter reaction time. tubitak.gov.tr The catalyst can also be recovered and reused for several cycles without a significant loss of activity, presenting a green and economically viable strategy for industrial-scale production. tubitak.gov.tr

Table 2: Purification and Yield Enhancement Strategies for Minoxidil

Strategy Description Solvents/Reagents Reported Outcome Reference
Recrystallization Dissolving crude product in a hot solvent and cooling to form pure crystals. Isopropanol, Acetonitrile/Methanol/Water Purity up to 99.7% google.comchemicalbook.com
Decolorization Removal of colored impurities from the solution before crystallization. Activated Carbon White solid product google.com
Catalysis Use of a heterogeneous catalyst for the oxidation step. CoFe₂O₄ MNPs, H₂O₂ 95% yield for the oxidation step, reusable catalyst tubitak.gov.tr

| Post-treatment | Use of acid regulators in the work-up of the condensation reaction. | Saturated aqueous solutions of citric acid or tartaric acid | High yield (75%) and purity (92%) | google.comgoogle.com |

Synthesis of Minoxidil Conjugates (e.g., with polyamines)

To explore new biological activities and improve properties such as solubility, researchers have synthesized conjugates of minoxidil with other molecules, notably polyamines. nih.govcolab.ws Polyamines like putrescine, spermidine, and spermine (B22157) are of interest due to their roles in cellular processes. nih.gov

A common synthetic strategy for creating these conjugates involves the activation of one of minoxidil's amino groups. nih.gov Minoxidil is treated with an activating agent, such as N,N'-carbonyldiimidazole, which forms a reactive intermediate. nih.govresearchgate.net This activated minoxidil is then coupled with a polyamine. nih.gov The polyamines often require the use of protecting groups to ensure selective reaction at a specific amine site, followed by a deprotection step under acidic conditions to yield the final conjugate. nih.gov This method has been used to produce a series of conjugates where the polyamine is linked to minoxidil, sometimes via a carbonyl bridge. nih.govresearchgate.net These synthetic efforts have generated novel compounds like MNX-SPM (Minoxidil-spermine conjugate) and others, which have been evaluated for various biological activities, including antioxidant potential. nih.govresearchgate.net

Table 3: Examples of Synthesized Minoxidil-Polyamine Conjugates

Conjugate Name Polyamine Moiety Linking Strategy Purpose of Synthesis Reference
MNX-CO-PUT Putrescine Activation with N,N'-carbonyldiimidazole Evaluation of antioxidant and anti-inflammatory activity nih.gov
MNX-SPM Spermine Direct attachment or via a urea (B33335) bridge Evaluation of antioxidant/anti-inflammatory properties and as differentiation agents nih.govnih.govresearchgate.net
MNX-N(4)-SPD Spermidine Selective coupling to N4 of spermidine Investigation of lipid peroxidation inhibition nih.gov

Computational Chemistry and Molecular Modeling

Density Functional Theory (DFT) for Electronic Structure and Interactions

Density Functional Theory (DFT) has been employed as a powerful computational tool to investigate the molecular and electronic properties of minoxidil. figshare.com These theoretical studies provide insights that complement experimental data. DFT calculations, often using basis sets like 6-311G(d,p), have been used to determine the optimized ground-state molecular geometry of minoxidil. figshare.com

Furthermore, DFT is used to analyze the electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. figshare.com The energy gap between HOMO and LUMO is a critical parameter for determining molecular reactivity and electronic properties. Time-dependent DFT (TD-DFT) approaches have been used to calculate electronic properties such as excitation energies and absorption wavelengths, with results showing good agreement with experimental absorption spectra. figshare.com Natural Bond Orbital (NBO) analysis, another component of these computational studies, helps in understanding charge delocalization within the molecule. figshare.com DFT has also been utilized in the rational design of molecularly imprinted polymers for minoxidil detection, where it helps in selecting suitable functional monomers based on the interaction energy between the monomer and the minoxidil template. researchgate.net

Molecular Dynamics Simulations for Ligand-Receptor Binding

Understanding the interaction between a drug molecule and its biological target is fundamental to elucidating its mechanism of action. While specific, detailed molecular dynamics (MD) simulation studies for this compound are not extensively reported in the provided context, the principles of MD are crucial for studying such dynamic interactions. nih.gov MD simulations are computational methods used to analyze the physical movements of atoms and molecules over time, providing a view of the dynamic behavior of ligand-receptor systems. nih.gov

In a highly relevant study, the direct binding of minoxidil to a biological receptor was confirmed through crystallographic analysis. oncotarget.com Researchers determined the co-crystal structure of minoxidil bound to the ligand-binding domain (LBD) of the androgen receptor (AR). oncotarget.com This structural data revealed that minoxidil binds directly to a groove on the AR, distinct from the androgen binding pocket. oncotarget.com Surface plasmon resonance assays further corroborated this direct binding, measuring a dissociation constant (Kd) of 2.6 µM. oncotarget.com Although this is a static picture, it provides the foundational structural information essential for setting up and validating future MD simulations, which could further explore the dynamics of this binding, the stability of the complex, and the conformational changes involved. nih.govoncotarget.com

Quantitative Structure-Activity Relationship (QSAR) Methodologies (e.g., HQSAR, CoMSIA)

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the chemical structure of compounds with their biological activity. mdpi.com For minoxidil and its analogs, QSAR methodologies have been applied to understand the structural requirements for their biological effects, such as the inhibition of the enzyme lysyl hydroxylase. researchgate.net

Two specific 3D-QSAR methods, Hologram QSAR (HQSAR) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been performed on a series of minoxidil derivatives. researchgate.net The results from these models identified key structural features that significantly impact inhibitory activity. For instance, an optimized HQSAR model indicated that the C2 atom of the pyrimidine ring and the C'3-C'4 bond of the 4-piperidinol group have a high impact on the inhibitory activity towards the lysyl hydroxylase enzyme. researchgate.net CoMSIA models further revealed that the inhibitory activity is heavily dependent on the hydrophobic field contribution of the molecule. researchgate.net

Experimental structure-activity relationship studies have supported these computational findings, demonstrating that the piperidinyl group is essential for the enzyme-suppressing effect. nih.gov Replacement of this group with others like pyrrolidinyl or morpholinyl resulted in a loss of inhibitory activity. nih.gov Similarly, while the N-oxide group was important, its removal only led to a partial loss of specific activity. nih.gov These QSAR studies provide a powerful framework for guiding the design of new, potentially more potent, analogs. mdpi.comresearchgate.net

Molecular Docking Studies of Minoxidil and its Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second. In the context of minoxidil, docking studies have been instrumental in elucidating its interaction with various protein targets at the molecular level, providing insights into its mechanism of action. These in silico analyses help visualize the binding modes, calculate binding affinities, and identify key amino acid residues involved in the interaction.

Research has shown that minoxidil directly binds to the ligand-binding domain (LBD) of the Androgen Receptor (AR). nih.gov This interaction is significant as the AR pathway is implicated in the pathogenesis of androgenetic alopecia. nih.govnih.gov A crystallographic analysis revealed direct binding of minoxidil to the AR, and surface plasmon resonance assays confirmed this interaction with a dissociation constant (Kd) value of 2.6 μM. nih.gov

Docking simulations have further detailed this interaction. In one study, the binding energy of minoxidil to the androgen receptor (PDB ID: 4K7A) was calculated to be -4.8 kcal/mol. nih.govresearchgate.net The validation of this docking method yielded a root-mean-square deviation (RMSD) value of 2.31 Å, indicating a stable and reliable prediction of the binding conformation. nih.gov The interaction is stabilized by specific molecular bonds. For instance, the amine group in the pyrimidine ring of minoxidil is predicted to form a hydrogen bond with the hydroxyl group of the amino acid residue Glutamic Acid 793 (Glu793). nih.gov Other studies have also confirmed a hydrogen bond at Glu793 and noted hydrophobic interactions with residues such as Lysine (B10760008) 861 (LYS861), which create a stable hydrophobic environment for the compound. nih.govtjnpr.org

Beyond the Androgen Receptor, molecular docking has been used to assess minoxidil's affinity for other potential targets identified through pharmacological studies. A comprehensive analysis docked minoxidil against 22 putative targets, with the top 15 showing high docking ability. nih.gov Among these, steroid 17-alpha-hydroxylase/17,20 lyase (CYP17A1) and aromatase (CYP19A1) were identified as highly likely targets, alongside AR, based on their strong binding power and spatial fit. nih.govresearchgate.netnih.gov These findings suggest that minoxidil's therapeutic effects may be mediated by its interaction with multiple proteins involved in hormonal and enzymatic pathways. nih.govscilit.com

Target ProteinPDB IDBinding Energy (kcal/mol)Key Interacting ResiduesInteraction TypeSource
Androgen Receptor (AR)4K7A-4.8Glu793, LYS861Hydrogen Bond, Hydrophobic Interaction nih.govnih.govresearchgate.nettjnpr.org
Steroid 17-alpha-hydroxylase/17,20 lyase (CYP17A1)Not SpecifiedHigh Binding PowerNot SpecifiedHydrogen Bond, p-p interactions nih.govresearchgate.net
Aromatase (CYP19A1)Not SpecifiedHigh Binding PowerNot SpecifiedHydrogen Bond, p-p interactions nih.govresearchgate.net

Network Pharmacology Approaches for Target Prediction and Pathway Analysis

Network pharmacology is a systemic biological approach that investigates the complex interactions between drug molecules, their multiple protein targets, and the associated biological pathways. researchgate.net This methodology has been applied to minoxidil to build a comprehensive "drug-target-disease" network, moving beyond the one-drug, one-target paradigm to understand its multifaceted mechanism of action in conditions like androgenetic alopecia (AGA). nih.govnih.gov

The process begins with the prediction of potential protein targets for minoxidil using various bioinformatics databases. nih.gov In one such study, the top 100 predicted targets were categorized, revealing a high prevalence of enzymes (20%) and kinases (23%). nih.gov These predicted targets are then cross-referenced with genes known to be associated with a specific condition, such as AGA, to identify common targets. nih.govscilit.com

Subsequently, a Protein-Protein Interaction (PPI) network is constructed to visualize the complex interplay between these common targets. researchgate.net Analysis of this network helps to identify "hub" genes or proteins, which are highly connected nodes that are considered crucial for the biological process. For minoxidil's action in AGA, studies have identified AR, CYP17A1, and CYP19A1 as key targets. nih.govresearchgate.netnih.gov Experimental validation has confirmed that minoxidil can suppress the expression of AR and CYP17A1 while increasing the activity of CYP19A1. nih.govresearchgate.net

The final step involves Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses to determine the biological processes and signaling pathways modulated by the target proteins. nih.gov For minoxidil, these analyses revealed that its targets are significantly involved in enzyme and hormone-related pathways. nih.govresearchgate.netnih.gov Specific pathways implicated include the HIF-1 signaling pathway, which is linked to minoxidil's vasodilating properties, and the MAPK pathway. mdpi.com Furthermore, gene expression analysis in response to minoxidil treatment has shown downregulation of pathways involving ILK, Akt, and mTOR, and upregulation of the PTEN pathway in responders. nih.gov This systematic approach provides a holistic view, suggesting that minoxidil exerts its therapeutic effects by modulating a network of interconnected pathways rather than a single target. nih.govmdpi.com

Predicted Target/Hub GeneAssociated Biological Process/PathwayPredicted Effect of MinoxidilSource
Androgen Receptor (AR)Hormone signaling, Androgen-AR pathwayInhibition/Suppression of expression nih.govnih.govresearchgate.net
CYP17A1Steroid hormone biosynthesis, Androgen synthesisInhibition/Suppression of expression nih.govmdpi.comresearchgate.net
CYP19A1 (Aromatase)Steroid hormone biosynthesis, Estrogen synthesisBoosts activity nih.govresearchgate.net
HIF1AHIF-1 signaling pathway, VasodilationRegulation mdpi.com
AKT1, MAPK3Akt signaling, MAPK signaling pathwayDownregulation mdpi.comnih.gov
mTORmTOR signaling pathwayDownregulation nih.gov
PTENCellular apoptosis, PI3K-Akt signaling pathwayUpregulation nih.gov

Advanced Analytical Methodologies for Minoxidil Hydrochloride Research

Spectroscopic Techniques

Spectroscopic methods are fundamental in the analysis of Minoxidil (B1677147) hydrochloride, offering insights into its molecular structure and quantification.

UV-Visible Spectrophotometry (Zero-order and Derivative Spectroscopy)

UV-Visible spectrophotometry is a widely used technique for the quantitative determination of Minoxidil hydrochloride. In its zero-order form, the method relies on the principle of light absorption by the analyte at a specific wavelength. Minoxidil exhibits distinct absorption maxima in the UV region, which can be utilized for its quantification. For instance, studies have reported absorbance maxima at approximately 281 nm in 0.1 M hydrochloric acid and at 230 nm, 262 nm, and 288 nm in 0.1 M sodium hydroxide. bracu.ac.bduspbpep.com Another study identified an absorbance maximum at 285 nm in methanol (B129727). derpharmachemica.com The linearity of these methods is typically established over a specific concentration range, such as 5-40 μg/mL. derpharmachemica.com

Derivative spectrophotometry, a more advanced application of UV-visible spectroscopy, enhances the resolution of overlapping spectral bands and eliminates background interference from excipients. innovareacademics.in By calculating the first or higher-order derivative of the absorbance spectrum with respect to wavelength, subtle spectral details are amplified. First-order derivative spectroscopy of Minoxidil has shown a sharp peak at 267 nm, which can be used for quantification. derpharmachemica.com In combined dosage forms with other active ingredients like Finasteride, first-order derivative spectroscopy allows for the simultaneous determination of both compounds by utilizing their zero-crossing points (ZCP). jpsbr.org For example, Minoxidil can be estimated at the ZCP of Finasteride (300 nm), and Finasteride can be estimated at a ZCP of Minoxidil (228.63 nm). jpsbr.org Second-order derivative spectrophotometry has also been developed as an alternative for the selective and rapid determination of minoxidil. nih.gov

Table 1: UV-Visible Spectrophotometric Parameters for Minoxidil Analysis

MethodWavelength (nm)SolventLinearity Range (µg/mL)
Zero-Order2810.1 M HCl-
Zero-Order230, 262, 2880.1 M NaOH-
Zero-Order285Methanol5-40 derpharmachemica.com
Zero-Order280.4n-butanol/water0.1-2.5 researchgate.net
First-Order Derivative267Methanol5-40 derpharmachemica.com
First-Order Derivative300 (ZCP of Finasteride)Methanol and Water-

This table is interactive. You can sort and filter the data by clicking on the column headers.

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy for Molecular Interactions

Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy are powerful tools for the identification of this compound and for studying its molecular interactions with other substances, such as excipients in pharmaceutical formulations. These techniques are based on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their vibrational modes.

The FTIR spectrum of Minoxidil exhibits characteristic absorption peaks corresponding to its functional groups. Key vibrational bands include those for N-H stretching, C-H stretching (aromatic and aliphatic), C=N stretching, and N-O stretching. iajps.com For example, typical peaks have been observed around 3451 cm⁻¹ (N-H), 3282 cm⁻¹ (H-bonded N-H), 2926 cm⁻¹ (C-H stretch), 1723 cm⁻¹ (C=N), and 1223 cm⁻¹ (N-O). iajps.com The comparison of the FTIR spectrum of a sample with that of a reference standard (e.g., Minoxidil CRS) is a definitive identification test. bracu.ac.bduspbpep.com

FTIR is also invaluable for assessing drug-excipient compatibility. By comparing the spectra of the pure drug, the excipient, and their physical mixture, any significant shifts, appearance, or disappearance of peaks can indicate a chemical interaction. iajps.cominnovareacademics.in The absence of such changes suggests that the drug and excipients are compatible. innovareacademics.in Furthermore, in studies involving the complexation of minoxidil, such as with cyclodextrins, FTIR can provide evidence of inclusion complex formation by observing changes in the absorption spectrum of minoxidil. mdpi.com

Table 2: Characteristic FTIR Absorption Peaks for Minoxidil

Functional GroupWavenumber (cm⁻¹)
N-H Stretching~3451 iajps.com
H-bonded N-H Stretching~3282 iajps.com
C-H Stretching (aromatic and aliphatic)~2926 iajps.com
C=N Stretching~1723 iajps.com
N-O Stretching~1223 iajps.com

This table is interactive. You can sort and filter the data by clicking on the column headers.

Chromatographic Separations

Chromatographic techniques are essential for the separation, identification, and quantification of this compound from complex matrices like pharmaceutical formulations and biological fluids.

High-Performance Liquid Chromatography (HPLC) and Reversed-Phase HPLC (RP-HPLC)

High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase mode (RP-HPLC), is the most widely used analytical technique for the determination of this compound. ijpar.com This method offers high precision, accuracy, and specificity. eurasianjournals.com

In RP-HPLC, a non-polar stationary phase (like C18 or C8) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. A typical RP-HPLC method for Minoxidil involves a C18 column and a mobile phase consisting of a mixture of a buffer and an organic modifier like acetonitrile (B52724) or methanol. eurasianjournals.comnih.gov Detection is commonly performed using a UV detector at a wavelength where Minoxidil shows significant absorbance, such as 210 nm, 280 nm, or 281 nm. eurasianjournals.comnih.govscience.gov The retention time of Minoxidil under specific chromatographic conditions is a key parameter for its identification. For instance, a retention time of 6.6 minutes has been reported using an X-Bridge C18 column with a mobile phase of buffer and acetonitrile (55:45 v/v) at a flow rate of 1.0 mL/min. eurasianjournals.com Another method reported retention times of 2.40 min for Minoxidil using an Inertsil® ODS-3 C18 column and a mobile phase of methanol and water (70:30 v/v) with triethylamine (B128534). nih.gov

The method is validated according to ICH guidelines to ensure its suitability for its intended purpose, assessing parameters like linearity, accuracy, precision, and robustness. eurasianjournals.comuobasrah.edu.iq RP-HPLC methods have been successfully applied for the quantitative determination of Minoxidil in film-coated tablets, topical solutions, and for studying its release from various formulations. eurasianjournals.comnih.gov

Table 3: Exemplary RP-HPLC Methods for Minoxidil Analysis

ColumnMobile PhaseFlow Rate (mL/min)Detection Wavelength (nm)Retention Time (min)
X-Bridge C18 (150 x 4.6 mm, 5 µm) eurasianjournals.comBuffer:Acetonitrile (55:45) eurasianjournals.com1.0 eurasianjournals.com280 eurasianjournals.com6.6 eurasianjournals.com
Inertsil® ODS-3 C18 (150 x 4.6 mm, 5 µm) nih.govMethanol:Water (70:30) with 0.5% Triethylamine nih.gov-210 nih.gov2.40 nih.gov
Sperisorb-C8 nih.govn-octanesulphonic acid as pairing ion nih.gov-Amperometric detection-
Ion Pac zorbax 300-SCX Agilent (5 m, 4.6 mm) uobasrah.edu.iqMethanol:water:acetonitrile (70:20:10) with perchloric acid (pH 3) uobasrah.edu.iq1 uobasrah.edu.iq-3.47 uobasrah.edu.iq

This table is interactive. You can sort and filter the data by clicking on the column headers.

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for the qualitative identification of this compound and for assessing the purity of the drug. bracu.ac.bduspbpep.com In TLC, a stationary phase, typically silica (B1680970) gel G or silica gel GF254, is coated on a plate, and a liquid mobile phase moves up the plate by capillary action. bracu.ac.bduspbpep.com

For the analysis of Minoxidil, a common mobile phase consists of a mixture of methanol and concentrated ammonia (B1221849) (e.g., 100:1.5 v/v). bracu.ac.bduspbpep.com The sample, dissolved in a suitable solvent like methanol, is applied to the plate. bracu.ac.bduspbpep.com After development, the plate is dried and the spots are visualized, often under UV light at 254 nm. bracu.ac.bduspbpep.com The position of the spot corresponding to Minoxidil is compared with that of a reference standard. The retention factor (Rf) value, which is the ratio of the distance traveled by the analyte to the distance traveled by the solvent front, is a characteristic parameter for identification. For instance, a high-performance TLC (HPTLC) method reported an Rf value of 0.22 ± 0.24 for Minoxidil using a mobile phase of n-butanol and triethylamine (10:0.1 v/v). jmchemsci.com TLC is also employed in stability studies to separate the drug from its degradation products. jmchemsci.comjmchemsci.com

Table 4: Thin Layer Chromatography Parameters for Minoxidil Identification

Stationary PhaseMobile PhaseDetectionRf Value
TLC silica gel GF254 plate R bracu.ac.bduspbpep.comMethanol:Concentrated Ammonia (100:1.5 v/v) bracu.ac.bduspbpep.comUV light at 254 nm bracu.ac.bduspbpep.com-
HPTLC silica gel 60 F254 jmchemsci.comn-butanol:Triethylamine (10:0.1 v/v) jmchemsci.comDensitometrically at 223 nm jmchemsci.com0.22 ± 0.24 jmchemsci.com

This table is interactive. You can sort and filter the data by clicking on the column headers.

Mass Spectrometry for Identification and Quantification

Mass Spectrometry (MS) is a highly sensitive and specific analytical technique used for the identification and quantification of this compound, especially in complex biological matrices like plasma and serum. nih.gov It is often coupled with a chromatographic separation method like HPLC or Ultra-High-Performance Liquid Chromatography (UHPLC) to form a powerful analytical system (LC-MS or UHPLC-MS/MS). nih.gov

In mass spectrometry, molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides information about the molecular weight and structure of the analyte. For Minoxidil, a predicted mass spectrum shows a parent peak at m/z = 209.1277, corresponding to its monoisotopic mass. hmdb.ca

For quantitative analysis, especially in bioanalytical studies, tandem mass spectrometry (MS/MS) is employed in the multiple reaction monitoring (MRM) mode. nih.gov This involves selecting a specific precursor ion (the molecular ion of Minoxidil) and monitoring a specific product ion that is formed upon fragmentation. A common mass transition for Minoxidil is m/z 210.152 → 163.965. nih.gov An internal standard, often a deuterated analog of the drug like Minoxidil-d10 (with a mass transition of m/z 220.267 → 169.089), is used to improve the accuracy and precision of the method. nih.gov UHPLC-MS/MS methods have been developed and validated for the quantification of Minoxidil in human plasma with a linear range typically from the low ng/mL level. nih.gov These methods are crucial for pharmacokinetic and bioequivalence studies. nih.gov Electrospray ionization (ESI) is a common ionization technique used for the analysis of Minoxidil by LC-MS. nih.gov

Table 5: Mass Spectrometric Parameters for Minoxidil Analysis

TechniqueIonization ModeMass Transition (m/z)Internal Standard
GC-MS (Predicted)PositiveParent peak at 209.1277-
UHPLC-MS/MSTurbospray positive ionization210.152 → 163.965 nih.govMinoxidil-d10 (220.267 → 169.089) nih.gov
HPLC-ESI-MSESI positive ionization-Benzoic acid nih.gov

This table is interactive. You can sort and filter the data by clicking on the column headers.

Electrochemical Analytical Methods

Electrochemical analytical methods provide sensitive, rapid, and cost-effective means for the study of this compound. These techniques focus on the electrochemical properties of the molecule, allowing for its quantification and the investigation of its interactions.

Voltammetric Sensor Development (e.g., Molecularly Imprinted Polymers (MIPs))

The development of voltammetric sensors has significantly advanced the detection of this compound. A notable innovation in this field is the application of Molecularly Imprinted Polymers (MIPs). dntb.gov.uaresearchgate.netnih.gov MIPs are synthetic polymers engineered with specific recognition sites that are complementary to the template molecule, in this case, Minoxidil. nih.gov This process of molecular imprinting results in polymers with a high affinity and selectivity for the target analyte. nih.gov

For creating a Minoxidil-selective sensor, a glassy carbon electrode can be modified with an MIP film. researchgate.net This is achieved by electropolymerizing functional monomers in the presence of Minoxidil, which acts as a template. researchgate.net Subsequent removal of the Minoxidil template leaves behind cavities within the polymer matrix that are specifically shaped to rebind Minoxidil. researchgate.net The interaction of Minoxidil with these sites causes a measurable change in the electrochemical signal, which is proportional to its concentration. researchgate.net This approach has been successfully used for the determination of Minoxidil in various samples, including real-world matrices. researchgate.netresearchgate.netresearchgate.net Studies have reported linear detection ranges from 1 x 10⁻⁹ to 400 x 10⁻⁹ M, with a detection limit as low as 0.3 x 10⁻⁹ M. researchgate.net

Cyclic Voltammetry and Electrochemical Impedance Spectroscopy

Cyclic Voltammetry (CV) is a fundamental electrochemical technique used to investigate the redox behavior of this compound. researchgate.netcas.czcas.cz CV studies reveal that Minoxidil undergoes electrochemical oxidation and reduction processes at the electrode surface. researchgate.netgoogle.com The oxidation can be attributed to the amino groups of the molecule. researchgate.net The number of electrons involved in the reduction process has been a subject of study, with some reports suggesting a two-electron process and others a four-electron process under different conditions. cas.czcas.cz The electrochemical behavior, including the peak potentials and currents, is influenced by the pH of the supporting electrolyte. researchgate.netcas.cz For instance, typical cyclic voltammograms in phosphate (B84403) buffer solutions show at least two anodic peaks and one cathodic peak at different pH values. researchgate.net

Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-destructive technique for characterizing the interfacial properties of electrodes used in Minoxidil sensing. researchgate.netcnu.edu.twnih.gov EIS measures the impedance of an electrochemical system over a range of frequencies, providing insights into processes like charge transfer resistance at the electrode-solution interface. nih.gov When an electrode is modified with an MIP for Minoxidil detection, EIS can be used to monitor the changes in impedance upon binding of the analyte. researchgate.net An increase in the charge transfer resistance after the sensor is exposed to a Minoxidil solution indicates the successful binding of the molecule to the imprinted cavities. researchgate.net This technique is crucial for validating the successful fabrication of MIP-based sensors and for studying the kinetics of the binding process. researchgate.netnih.gov

In Vitro Assay Development for Enzyme Activity and Biomarker Quantification

In vitro assays are essential for understanding the biochemical mechanisms underlying the action of this compound, including its metabolic activation and its influence on cellular signaling pathways.

Colorimetric Assays for Sulfotransferase Activity

Minoxidil is a prodrug that is converted to its active metabolite, Minoxidil sulfate (B86663), by the sulfotransferase enzyme SULT1A1. nih.govcaldic.comgoogle.comtandfonline.com The level of SULT1A1 activity in hair follicles is a significant predictor of an individual's response to topical Minoxidil treatment. nih.govgoogle.comresearcher.life Colorimetric assays offer a practical method for quantifying this enzymatic activity. nih.govresearchgate.net

These assays typically work by coupling the sulfation of Minoxidil to a reaction that produces a colored product. nih.gov In one common approach, the conversion of Minoxidil to Minoxidil sulfate is linked to the conversion of p-nitrophenyl sulfate to p-nitrophenol, which can be measured by its optical absorbance at 405 nm. nih.govgoogle.comepo.org The intensity of the resulting color is directly proportional to the sulfotransferase activity. nih.gov Such assays have been adapted to measure SULT1A1 activity in plucked human hair follicles, providing a tool to potentially predict patient response to Minoxidil therapy. nih.govgoogle.com An optical density at 405 nm (OD 405) of less than 0.4 has been suggested as a marker for low follicular sulfotransferase activity. nih.gov

Assay PrincipleKey ComponentsMeasurable Output
Coupled enzyme reactionMinoxidil, SULT1A1 enzyme, p-nitrophenyl sulfateAbsorbance of p-nitrophenol at 405 nm

ELISA for Growth Factors (e.g., VEGF)

The mechanism of action of Minoxidil is believed to involve the upregulation of various growth factors, including Vascular Endothelial Growth Factor (VEGF). nih.govresearchgate.net VEGF is a key signaling protein that promotes angiogenesis (the formation of new blood vessels), which is thought to be important for hair follicle vitality. nih.govresearchgate.net Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method used to quantify the concentration of growth factors like VEGF in biological samples. researchgate.netuni-lj.sinih.govmdpi.comfrontiersin.orgmedandlife.org

In the context of Minoxidil research, ELISA has been used to measure VEGF levels in the culture medium of human dermal papilla cells (DPCs) and human keratinocytes treated with Minoxidil. nih.govnih.govresearchgate.net Studies have consistently shown that Minoxidil treatment leads to a significant increase in VEGF secretion from these cells in a dose-dependent manner. nih.govnih.govresearchgate.net This upregulation of VEGF supports the hypothesis that Minoxidil's hair growth-promoting effect is mediated, at least in part, by enhanced vascularization of the hair follicle. nih.gov

Cell TypeMinoxidil Effect on VEGFMeasurement Technique
Human Dermal Papilla Cells (DPCs)Increased secretionELISA nih.govnih.govresearchgate.net
Human Keratinocytes (HaCaT cells)Increased secretionELISA nih.govresearchgate.net

Advanced Imaging Techniques (e.g., Laser Doppler Velocimetry for Microcirculation Assessment)

Advanced imaging techniques are crucial for visualizing and quantifying the physiological effects of this compound in a non-invasive manner. Laser Doppler Velocimetry (LDV) is a prominent example of such a technique used to assess changes in microcirculation. medicaljournals.senih.govnih.govresearchgate.netbiolifesas.orgumich.eduresearchgate.net

LDV operates by directing a low-power laser beam onto the skin. medicaljournals.se The light that is scattered by moving red blood cells within the dermal capillaries undergoes a Doppler shift in frequency. medicaljournals.se The magnitude of this shift is proportional to the velocity of the red blood cells, and the intensity of the shifted light is related to the number of moving red blood cells. medicaljournals.se By analyzing these Doppler shifts, LDV provides a real-time, quantitative measure of cutaneous blood flow. medicaljournals.se

Several studies have utilized LDV to investigate the vasodilatory effects of topical Minoxidil. medicaljournals.senih.govresearchgate.net While some earlier studies reported no significant increase in skin blood flow with 2% and 5% Minoxidil solutions medicaljournals.senih.gov, other research has demonstrated a significant stimulation of the microcirculation in the scalp, particularly with a 5% Minoxidil solution. nih.gov One study found that a 5% Minoxidil solution caused a rapid increase in blood flow within 15 minutes of application, which was sustained for at least an hour. nih.gov These findings suggest that the vasodilatory action of Minoxidil, leading to increased blood supply to the hair follicles, may be a component of its mechanism for promoting hair growth. Furthermore, a correlation has been found between the change in scalp perfusion measured by LDV after Minoxidil application and the sulfotransferase enzyme activity in plucked hair follicles, suggesting that the vasodilatory effect is linked to the active metabolite, Minoxidil sulfate. researchgate.netbiolifesas.org

Computational Approaches in Analytical Method Design

The design and development of novel analytical methods for this compound have increasingly benefited from the integration of computational approaches. These in silico techniques offer a rational, cost-effective, and time-efficient alternative to traditional empirical methods, enabling the prediction of molecular interactions and properties that are crucial for creating highly selective and sensitive analytical systems. researchgate.net Key computational strategies employed in this compound research include molecular modeling and Density Functional Theory (DFT), particularly in the design of sophisticated analytical sensors. researchgate.netdntb.gov.ua

One of the most prominent applications of computational design in this context is the development of Molecularly Imprinted Polymers (MIPs) for use in electrochemical sensors. researchgate.net MIPs are synthetic polymers with custom-made recognition sites that are complementary to the template molecule, in this case, Minoxidil. The success of a MIP-based sensor heavily relies on the selection of an appropriate functional monomer that can form a stable complex with the Minoxidil template before polymerization. researchgate.net Computational methods are instrumental in this selection process, overcoming the limitations of time-consuming and expensive trial-and-error laboratory experiments. researchgate.net

Density Functional Theory (DFT) in Monomer Selection

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of designing analytical methods for Minoxidil, DFT is applied to calculate the interaction energies between the Minoxidil molecule (the template) and various potential functional monomers. researchgate.net A lower, more negative interaction energy signifies a more stable pre-polymerization complex, which is a key predictor of a successful imprinting process and, consequently, a more effective sensor. researchgate.net

In a notable study, researchers utilized DFT to guide the selection of the most suitable functional monomer for a Minoxidil-imprinted polymer. researchgate.net The investigation involved modeling the structures of Minoxidil and several functional monomers to calculate the energy of their optimized structures individually and as a template-monomer complex. researchgate.net

Research Findings:

A computational study was conducted to select an optimal functional monomer for a Minoxidil-selective MIP sensor from a group of five candidates. researchgate.net The interaction energies (ΔE) for the complexes formed between Minoxidil and each monomer were calculated using DFT. The binding energy is determined by the equation:

ΔE = Ecomplex - (Etemplate + Emonomer)

where:

Ecomplex is the total energy of the Minoxidil-monomer complex.

Etemplate is the energy of the Minoxidil molecule.

Emonomer is the energy of the functional monomer.

The study demonstrated that a ternary system of monomers was most effective for creating a sensitive and selective sensor for Minoxidil. researchgate.net This computational pre-screening is a critical step that enhances the rational design of analytical devices. researchgate.net

Table 1: Investigated Functional Monomers for Minoxidil MIP Sensor Design

Monomer Name Abbreviation
Pyrrole PY
Furan FU
3-Methylpyrrole MPY
Thiophene TH
3-Methylthiophene MTH

This table is based on research that computationally screened these monomers for their interaction with Minoxidil to design a molecularly imprinted polymer sensor. researchgate.net

Molecular Docking and Other Applications

Beyond sensor design, other computational techniques like molecular docking have been used to study Minoxidil. These studies primarily focus on its interaction with biological targets to understand its therapeutic mechanism of action. nih.govnih.gov For instance, molecular docking has been used to model the binding of Minoxidil to proteins such as androgen receptors and enzymes like CYP17A1 and CYP19A1. nih.govnih.gov While the primary goal of this research is not the development of analytical methods, the methodologies demonstrate the broader applicability of computational modeling to predict and analyze the molecular interactions of Minoxidil. This foundational understanding of how Minoxidil binds to other molecules can indirectly inform the design of new analytical techniques that rely on specific molecular recognition principles.

Formulation Science Innovations and Delivery System Design Physicochemical Aspects

Advanced Drug Delivery Systems for Enhanced Research Applications

The development of novel drug delivery systems for Minoxidil (B1677147) hydrochloride is an active area of research. These systems are engineered to overcome the limitations of conventional formulations, such as the use of irritating organic solvents and poor skin penetration.

Nanocarrier Systems (e.g., Nanostructured Lipid Carriers (NLCs), Niosomes, Liposomes, Nanoparticles)

Nanocarriers have emerged as a promising platform for Minoxidil delivery. These systems encapsulate the drug in particles ranging in the nanometer scale, offering advantages like improved drug solubility, enhanced skin deposition, and controlled release.

Nanostructured Lipid Carriers (NLCs): NLCs are a second generation of lipid nanoparticles, composed of a blend of solid and liquid lipids. This composition creates an imperfect crystalline structure, which provides more space for drug loading and minimizes potential drug expulsion during storage. nih.govnih.gov Studies have shown that NLCs can significantly enhance the skin penetration of Minoxidil. nih.gov For instance, NLCs prepared using a hot high-pressure homogenization method with stearic acid as the solid lipid and oleic acid as the liquid lipid have demonstrated high drug entrapment efficiency and a sustained release profile. nih.govresearchgate.net

Niosomes: Niosomes are vesicular carriers formed by the self-assembly of non-ionic surfactants and cholesterol in an aqueous medium. nih.govmui.ac.ir They are considered a stable and cost-effective alternative to liposomes. guinama.com Niosomal formulations of Minoxidil have been shown to increase the drug's retention in the skin. nih.gov The properties of niosomes, such as entrapment efficiency and vesicle size, can be modulated by altering the ratio of surfactant to cholesterol and the type of surfactant used (e.g., Span 60, Tween 20). nih.govjuniperpublishers.com

Liposomes: Liposomes are vesicles composed of one or more phospholipid bilayers, closely resembling the structure of cell membranes. They can encapsulate both hydrophilic and lipophilic drugs. nih.gov Liposomal formulations of Minoxidil sulfate (B86663) have been developed to enhance stability and deposition into deep dermal hair follicle regions. nih.gov These formulations, prepared by methods like thin-film hydration, have shown to effectively prolong and enhance drug retention within the skin, potentially improving therapeutic outcomes in conditions like androgenic alopecia. nih.govresearchgate.net

Nanoparticles: Polymeric nanoparticles are another key strategy for Minoxidil delivery. Systems using polymers like poly(L-lactide-co-glycolide) (PLLGA) have been prepared via methods such as W/O/W solvent evaporation and sonication. nih.gov These nanoparticles can improve the delivery of Minoxidil to hair follicles and provide a prolonged-release profile. nih.gov Research has demonstrated that Minoxidil-encapsulated PLLGA nanoparticles can deliver significantly more of the drug into the stratum corneum and hair follicles compared to a standard aqueous solution. nih.gov

Microencapsulation Techniques (e.g., Coacervation Method)

Microencapsulation involves enclosing a core material (Minoxidil) within a protective coating to form microcapsules. This technique can enhance stability and control the release of the drug. The coacervation method is a prominent technique used for this purpose. It involves a phase separation process where a polymer solution is induced to form a liquid coacervate phase that coats the suspended drug particles. ijrpr.com For Minoxidil, microcapsules have been formulated using the interaction between sodium alginate and calcium chloride as the wall materials. ijrpr.com This process creates stable microcapsules, and their physicochemical properties and release characteristics can be optimized by adjusting formulation variables. ijrpr.com

Oral Thin Films and Emulgels

Oral Thin Films: To improve patient adherence and potentially increase bioavailability, immediate-release oral thin films of Minoxidil have been developed. derpharmachemica.comderpharmachemica.com These films are typically formulated using water-soluble polymers like hydroxypropyl methylcellulose (HPMC) through methods such as solvent casting. derpharmachemica.comderpharmachemica.com Upon administration, these thin, flexible films dissolve in saliva, releasing the drug for absorption. derpharmachemica.com Physicochemical characterization of these films includes assessing drug content, thickness, tensile strength, and in vitro drug release. derpharmachemica.comresearchgate.net

Emulgels: Emulgels are a hybrid formulation combining an emulsion (either o/w or w/o) with a gel base. bepls.comneliti.com This system is advantageous for delivering hydrophobic drugs like Minoxidil topically. neliti.com The formulation provides a dual release control system and has good patient acceptability due to its non-greasy feel. nih.gov Minoxidil emulgels are often prepared using gelling agents like Carbopol 934, with emulsifiers such as Span 20 and Tween 80. bepls.com Research has focused on optimizing these formulations to achieve superior drug release and stability. bepls.comnih.gov

Physicochemical Characterization of Advanced Formulations

The performance of advanced drug delivery systems is dictated by their physicochemical properties. Comprehensive characterization is essential to ensure quality, stability, and efficacy.

Particle Size Distribution and Zeta Potential

Particle size and its distribution are critical parameters for nanocarrier systems, as they influence skin penetration, drug release, and stability. Zeta potential measures the surface charge of the particles, which is a key indicator of the stability of colloidal dispersions; a higher absolute zeta potential value generally indicates better physical stability due to electrostatic repulsion between particles. nih.govmdpi.com

Formulation TypeMean Particle Size (nm)Zeta Potential (mV)Reference
NLC 281.4 ± 7.4-32.90 ± 1.23 nih.govresearchgate.net
NLC ~250Not specified nih.gov
Niosomes 470 ± 27Not specified nih.govresearchgate.net
Liposomes (MXS) 129.46 ± 7.04-25.57 ± 4.79 nih.gov
Nanoparticles (Sol/ASC-DP/Minoxidil) ~80-19.7 to -20.5 mdpi.com
Nanoemulgel 14.62 ± 1.36-4.7 ± 0.6 researchgate.net

Drug Entrapment Efficiency and Loading

Entrapment efficiency (EE) refers to the percentage of the initial drug amount that is successfully encapsulated within the carrier. Drug loading (DL) represents the percentage of the drug's weight relative to the total weight of the carrier. High EE and DL are desirable for an effective delivery system.

Formulation TypeEntrapment Efficiency (%)Drug Loading (%)Reference
NLC 92.48 ± 0.3113.85 ± 0.47 nih.govresearchgate.net
NLC 86.09Not specified nih.gov
Niosomes (Span 60/Cholesterol 1:2) 34.70 ± 1.1Not specified nih.gov
Niosomes (Span/Tween 40) 95.0 ± 3.5 (Minoxidil)Not specified juniperpublishers.com
Liposomes (MXS) 92.72 ± 0.752.80 ± 0.12 nih.gov
Niosomes (Span 60/Cholesterol 1:1) ~40-50 (Higher than other Spans)Not specified guinama.com
Nanoemulgel 91.2 ± 0.31Not specified researchgate.net

In Vitro Drug Release Kinetics and Permeability Studies

The release and permeation of Minoxidil hydrochloride from various topical formulations are critical determinants of its therapeutic efficacy. In vitro studies, primarily employing Franz diffusion cells, are fundamental in characterizing these properties. These studies typically utilize synthetic membranes or excised animal skin to model human skin permeation. brieflands.comnih.gov

The release profile of this compound is significantly influenced by the formulation's composition. For instance, studies on thermosensitive gels have shown that the drug is readily available to penetrate the skin, with complete release occurring over 8 to 12 hours. nih.gov The release kinetics for such formulations, as well as for aqueous solutions, have been found to fit the Higuchi model, suggesting a diffusion-controlled release mechanism. nih.govsciepub.com In one study, gel formulations released approximately 90-91% of the drug, with the release mechanism being predominantly diffusion-dominated as supported by Higuchi's equation. ijpsonline.com

Permeability studies evaluate parameters such as steady-state flux (Jss), permeability coefficient (Kp), and diffusion coefficient (D) to quantify the rate and extent of drug transport across the skin barrier. ajums.ac.ir Research has shown that novel carrier systems like glycerosomes, prepared by the lipid thin film hydration method, can be optimized for topical delivery. sciepub.comresearchgate.net Similarly, nanostructured lipid carriers (NLCs) have demonstrated a more pronounced permeation and retention profile for Minoxidil compared to solid lipid nanoparticles (SLNs), indicating their potential as effective nanocarriers for topical delivery. nih.gov Microemulsion formulations have also been shown to significantly increase the skin permeability of minoxidil. mazums.ac.ir

The choice of vehicle plays a pivotal role in drug permeation. Comparative studies have evaluated various solvents and their impact on Minoxidil's skin permeability through rat skin. brieflands.com The data from such a study is summarized below.

Table 1: Influence of Different Vehicles on In Vitro Skin Permeability of Minoxidil Data derived from studies on excised rat skin.

VehicleSteady-State Flux (Jss) (μg/cm²/h)Permeability Coefficient (Kp) (cm/h x 10⁻³)Enhancement Ratio (Flux)
Control (Hydrated Skin) 0.12 ± 0.010.12 ± 0.011.00
Propylene Glycol 0.25 ± 0.020.25 ± 0.022.08
Ethanol (B145695) 0.28 ± 0.030.28 ± 0.032.33
Water 0.15 ± 0.010.15 ± 0.011.25
Transcutol P 0.35 ± 0.040.35 ± 0.042.92
Caprylic Acid 0.42 ± 0.050.42 ± 0.053.50
Isopropyl Alcohol 0.22 ± 0.020.22 ± 0.021.83

This table is interactive. Users can sort columns by clicking on the headers.

Stability Assessment of Formulated Systems

The chemical and physical stability of this compound formulations is paramount to ensure product quality and efficacy over its shelf life. Stability studies are conducted under controlled conditions to assess key physicochemical attributes at predetermined time points.

A 180-day stability study was conducted on compounded Minoxidil solutions (ranging from 2% to 15%) in a propylene glycol-free and alcohol-reduced foam vehicle called FOAMIL™. nih.govsemanticscholar.org The preparations were stored at ambient conditions and analyzed at intervals of 0, 30, 60, 90, 120, 150, and 180 days. nih.gov The results indicated that the strength of all Minoxidil solutions remained within the United States Pharmacopeia (USP) specification of 90% to 110% for the entire 180-day period. nih.govsemanticscholar.org Furthermore, there were no significant changes observed in pH, color, odor, or evidence of precipitation. nih.gov The antimicrobial effectiveness of the preservative system also met USP requirements at the end of the study. nih.govsemanticscholar.org

Another study evaluated the stability of a 50 mg/mL Minoxidil solution compounded in Espumil™ Foam base, stored at room temperature and protected from light. ijpc.com Using a stability-indicating high-performance liquid chromatography (HPLC) method, samples were assayed at various time points up to 90 days. The study concluded that the formulation has a beyond-use date of at least 90 days under the specified storage conditions. ijpc.com High-temperature stability has also been assessed, with HPLC analysis used to evaluate the stability of Minoxidil solutions incubated at 40°C over 7 days. sci.am

Table 2: Summary of Stability Study Findings for Minoxidil Formulations

Formulation BaseConcentration(s)Study DurationKey Stability Findings
FOAMIL™ Foam Base 2%, 5.5%, 6%, 15%180 DaysDrug strength remained within 90-110% USP specification; No significant changes in pH, color, odor, or precipitation. nih.govsemanticscholar.org
Espumil™ Foam Base 50 mg/mL90 DaysStable with a beyond-use date of at least 90 days when stored at room temperature and protected from light. ijpc.com

This table is interactive. Users can sort columns by clicking on the headers.

Permeation Enhancement Mechanisms and Vehicle Optimization

Evaluation of Chemical Penetration Enhancers (e.g., Propylene Glycol, Ethanol, Caprylic Acid)

Chemical penetration enhancers (CPEs) are crucial excipients in topical formulations of this compound, designed to reversibly disrupt the stratum corneum's barrier function and facilitate drug permeation. Various CPEs, including glycols, alcohols, and fatty acids, have been systematically evaluated for their ability to enhance Minoxidil delivery.

Studies have shown that vehicles containing enhancers like Propylene Glycol, Ethanol, and Caprylic Acid significantly improve Minoxidil's skin permeability compared to a simple hydrated control. brieflands.com Caprylic acid, in particular, has been identified as a highly effective vehicle, demonstrating superior partitioning and diffusion through rat skin. brieflands.com Other evaluated enhancers include Urea (B33335), Eucalyptus oil, and Menthol, which have been shown to increase drug flux by 1.86, 2.16, and 1.75 times, respectively, compared to hydrated skin. ajums.ac.irresearchgate.net The enhancement mechanisms are believed to involve lipid fluidization, extraction, and disruption of the stratum corneum's lipid structure. ajums.ac.ir

Nanoemulsion formulations containing enhancers like oleic acid and eucalyptol have also been shown to significantly enhance the permeation of minoxidil through human skin. nih.gov Additionally, specialized vesicles incorporating penetration enhancers such as Transcutol®, Labrasol®, and cineole have been developed. These "Penetration Enhancer-containing Vesicles" (PEVs) improve minoxidil deposition into the skin without significant transdermal delivery. nih.gov

Table 3: Efficacy of Various Chemical Penetration Enhancers on Minoxidil Permeation

Penetration EnhancerFormulation TypeFold Increase in Flux (vs. Control)Fold Increase in Diffusion Coefficient (vs. Control)
Urea Aqueous Solution1.863.25
Eucalyptus Oil Aqueous Solution2.161.34
Menthol Aqueous Solution1.752.16
Caprylic Acid Vehicle3.50-
Ethanol Vehicle2.33-
Propylene Glycol Vehicle2.08-

This table is interactive. Users can sort columns by clicking on the headers.

Understanding Carrier-Mediated Skin Permeation via Spectroscopic and Calorimetric Methods (e.g., FTIR, DSC)

To elucidate the mechanisms by which vehicles and penetration enhancers facilitate this compound's transport across the skin, spectroscopic and calorimetric techniques are employed. Fourier Transform Infrared (FTIR) spectroscopy and Differential Scanning Calorimetry (DSC) are powerful tools for probing the molecular-level interactions between the formulation components and the stratum corneum.

FTIR spectroscopy is used to analyze changes in the vibrational frequencies of key functional groups within the stratum corneum's lipids and proteins. Studies have compared the FTIR peak intensities for asymmetric and symmetric C-H stretching (related to lipid acyl chains), ester C=O stretching, and Amide I and II peaks (related to keratin structure) after treatment with various enhancers. brieflands.comajums.ac.ir Results from these analyses indicate that enhancers can cause lipid fluidization, extraction, and disruption of the lipid structure, as well as denaturation of keratin proteins in the stratum corneum. ajums.ac.irresearchgate.net

Differential Scanning Calorimetry (DSC) measures the heat flow associated with thermal transitions in the skin. In untreated hydrated skin, two primary endothermic transitions are typically observed, corresponding to the melting of sebaceous lipids and the phase transition of lipid bilayers and protein denaturation in the stratum corneum. brieflands.comajums.ac.ir Following treatment with penetration enhancers, shifts in the transition temperatures (Tm) and changes in their associated enthalpies (ΔH) are observed. These changes provide evidence of the disruption of the highly ordered lipid structure of the stratum corneum, which correlates with enhanced drug permeability. brieflands.comajums.ac.ir

Polymer and Excipient Interactions in Advanced Formulations

The selection of polymers and excipients is critical in the development of advanced topical formulations for this compound, as they can significantly influence the product's stability, physicochemical properties, and drug release profile. Compatibility studies are essential to ensure that no adverse interactions occur between the active pharmaceutical ingredient (API) and the chosen excipients.

Techniques such as FTIR, DSC, and Thermogravimetric Analysis (TGA) are commonly used to screen for drug-excipient compatibility. researchgate.netresearchgate.netdergipark.org.tr FTIR studies on physical mixtures of Minoxidil with polymers like Hydroxypropyl Methylcellulose (HPMC) and Hydroxypropyl Cellulose (HPC) have shown no significant shifts in the major characteristic peaks of the drug, indicating the absence of chemical interactions. researchgate.netsemanticscholar.org

DSC and TGA analyses provide further insight into potential physical and thermal interactions. researchgate.netdergipark.org.tr Compatibility studies have found Minoxidil to be compatible with excipients such as Beta-cyclodextrin, calcium phosphate (B84403) dibasic, cellulose, and sodium carboxymethyl cellulose. researchgate.netresearchgate.net Conversely, incompatibilities have been identified with Eudragit S 100, mannitol, magnesium stearate, and talc, suggesting these may not be suitable for use in Minoxidil formulations. researchgate.netresearchgate.net The concentration of polymers in gel formulations also affects drug release; studies have shown that drug release tends to decrease as the polymer concentration increases. researchgate.netsemanticscholar.org

Future Directions and Emerging Research Avenues for Minoxidil Hydrochloride

Exploration of Novel Molecular Targets and Pathways

Recent investigations have moved beyond the well-established role of minoxidil (B1677147) as a potassium channel opener to identify novel molecular targets and signaling pathways. tubitak.gov.trresearchgate.net Network pharmacology and molecular docking studies have identified potential new targets for minoxidil in the context of androgenetic alopecia (AGA). youtube.commdpi.com

Specifically, research has pointed to CYP17A1 (steroid 17-alpha-hydroxylase/17,20 lyase) and CYP19A1 (aromatase) as novel targets. youtube.comgoogle.com Minoxidil has been shown to suppress the expression of androgen receptors (AR) and CYP17A1, while increasing the activity of CYP19A1. youtube.comgoogle.com These actions collectively lead to a decrease in the formation and binding of dihydrotestosterone (B1667394) (DHT) and an increase in estradiol production, suggesting that minoxidil's therapeutic effect in AGA may be partly due to its modulation of hormonal and enzymatic pathways. youtube.commdpi.com

Furthermore, transcriptomic analyses have revealed that minoxidil treatment can lead to the downregulation of ILK (Integrin-Linked Kinase), Akt (Protein Kinase B), and MAPK (Mitogen-Activated Protein Kinase) signaling pathways in the scalp of responsive patients. ejcmpr.combiolyphar.com The Wnt/β-catenin signaling pathway, a critical regulator of hair follicle development and regeneration, is also activated by minoxidil. Minoxidil may stimulate the release of vascular endothelial growth factor (VEGF), which in turn activates the β-catenin pathway in dermal papilla cells. Additionally, minoxidil has been found to stimulate the release of growth factors such as PD-ECGF (Platelet-Derived Endothelial Cell Growth Factor), PDGF-C (Platelet-Derived Growth Factor C), and CXCL1 (Chemokine (C-X-C motif) Ligand 1) from adipose-derived stem cells, which can promote the proliferation of dermal papilla cells and hair growth.

Table 1: Novel Molecular Targets and Pathways for Minoxidil Hydrochloride

Target/Pathway Proposed Mechanism of Action Research Finding
CYP17A1 & CYP19A1 Modulates androgen synthesis by inhibiting CYP17A1 and promoting CYP19A1 activity, leading to reduced DHT and increased estradiol. youtube.comgoogle.com Identified as novel targets through network pharmacology and molecular docking. youtube.commdpi.com
ILK, Akt, MAPK Signaling Downregulation of these pathways is observed in the scalp of patients responding to minoxidil treatment. ejcmpr.combiolyphar.com Revealed through in silico Pathway Activation Network Decomposition Analysis (iPANDA) of gene expression data. ejcmpr.combiolyphar.com
Wnt/β-catenin Pathway Activation of this pathway in dermal papilla cells is a proposed mechanism for minoxidil's anagen-prolonging effect. Minoxidil may stimulate VEGF release, which in turn activates this pathway.

| Growth Factor Release | Stimulates the release of PD-ECGF, PDGF-C, and CXCL1 from adipose-derived stem cells, promoting dermal papilla cell proliferation. | Subcutaneous injection of these growth factors enhanced anagen induction in mice. |

Integration of Omics Technologies (e.g., Transcriptomic Profiling)

Omics technologies, particularly transcriptomics, are providing a more comprehensive understanding of the molecular effects of minoxidil. By analyzing gene expression profiles in scalp biopsies before and after treatment, researchers can identify genes and signaling pathways that are modulated by the drug. ejcmpr.combiolyphar.com

Transcriptomic studies have shown that minoxidil treatment leads to an upregulation of genes encoding keratin-associated proteins in both the vertex and frontal scalp of men with AGA. ejcmpr.com This provides a molecular basis for the observed improvements in hair quality. These studies have also highlighted regional variations in gene expression in the scalp and how these profiles change in response to minoxidil.

The use of multi-omics approaches, integrating genomics, transcriptomics, proteomics, and metabolomics, holds the potential to provide a holistic view of AGA pathogenesis and minoxidil's mechanism of action. This integrated approach could lead to the identification of novel biomarkers for treatment response and the development of more personalized therapeutic strategies. For instance, single-cell transcriptomics has been used to reveal the cellular hierarchies in AGA and has identified that targeting connective tissue sheath (CTS) contraction may promote hair follicle growth even more effectively than minoxidil.

Development of Predictive Models for Molecular Response

A significant challenge with minoxidil therapy is the variability in patient response, with a substantial portion of individuals showing little to no improvement. This has spurred research into developing predictive models to identify likely responders before initiating treatment.

A key biomarker that has emerged is the activity of the sulfotransferase enzyme SULT1A1 . Minoxidil is a prodrug that is converted to its active form, minoxidil sulfate (B86663), by SULT1A1 in the hair follicles. Several studies have demonstrated a strong correlation between the enzymatic activity of SULT1A1 in plucked hair follicles and a patient's response to topical minoxidil. An assay to measure SULT1A1 activity has shown high sensitivity and specificity in predicting treatment outcomes for AGA.

Genetic variations in the SULT1A1 gene can also influence enzyme activity and, consequently, an individual's response to minoxidil. Individuals with genetic variants that increase SULT1A1 activity may respond better to standard doses, while those with reduced activity might require higher concentrations. The development of a reliable diagnostic test based on SULT1A1 activity could significantly improve the clinical utility of minoxidil by allowing for better patient selection.

Repurposing of this compound in Other Disease Models (e.g., Neurodegenerative Disorders, Cancer Research)

The vasodilatory and cell-proliferative effects of minoxidil have led to investigations into its potential for repurposing in other diseases, most notably in cancer research. chemicalbook.com

In the context of cancer , minoxidil is being explored for its potential anti-tumor effects. Studies have shown that minoxidil can have anti-proliferative and pro-apoptotic effects on ovarian cancer cells both in vitro and in vivo. It has also been found to inhibit the invasiveness of human breast cancer cells, with clinical concentrations of minoxidil significantly reducing cell invasion in a dose-dependent manner. A clinical trial is underway to evaluate the safety and efficacy of oral minoxidil in patients with recurrent, platinum-resistant ovarian and other gynecological cancers. The proposed mechanism involves minoxidil facilitating DNA damage, thereby arresting tumor growth. Additionally, low-dose oral minoxidil has been found to be safe and effective for treating hair loss in breast cancer patients undergoing chemotherapy, without significant cardiovascular side effects.

The potential application of minoxidil in neurodegenerative disorders is a more nascent area of research. The rationale for its investigation in these conditions stems from its ability to modulate cellular pathways that may be relevant to neuronal survival and function. However, dedicated studies exploring the efficacy and mechanisms of minoxidil in models of neurodegenerative diseases are still in the early stages.

Advancements in Targeted Drug Delivery for Specific Cellular Compartments

To enhance the efficacy of minoxidil and minimize potential side effects, researchers are developing advanced drug delivery systems designed to target the hair follicles specifically. Nanoparticle-based formulations are at the forefront of this research.

Various nanocarriers, including lipid nanoparticles, chitosan nanoparticles, and liquid crystal nanocarriers, have been investigated for the targeted delivery of minoxidil. These systems can improve the penetration of minoxidil into the hair follicles, creating a drug depot at the site of action while reducing systemic absorption. For example, a drug delivery system based on minoxidil nanoparticles with a size of 90-300 nm has been shown to deliver the drug directly into the hair bulbs via the follicles, resulting in higher therapeutic efficiency compared to conventional topical solutions.

More recently, a novel approach using human umbilical cord-derived mesenchymal stem cell membrane-loaded minoxidil nanoparticles has been developed. This system demonstrated enhanced delivery of minoxidil into the hair bulb, suggesting that cell membrane drug-carrying technology can improve the biocompatibility and targeting of the drug.

Table 2: Targeted Drug Delivery Systems for this compound

Delivery System Description Key Findings
Lipid Nanoparticles Lipid-based carriers, sometimes functionalized with antibodies to target specific cells like dermal papilla cells. Enhanced uptake of minoxidil by dermal papilla cells.
Chitosan Nanoparticles Nanoparticles made from a biocompatible, cationic polymer that acts as a permeation enhancer. Promising for targeting and sustaining drug delivery to hair follicles.
Liquid Crystal Nanocarriers Self-assembling supramolecular structures designed for site-specific delivery to hair follicles. Investigated for their ability to provide targeted delivery of minoxidil.

| Stem Cell Membrane-Loaded Nanoparticles | Nanoparticles encapsulated in the membrane of mesenchymal stem cells to improve biocompatibility and targeting. | Showed more efficient delivery of minoxidil into the hair bulb compared to conventional formulations. |

Application of Artificial Intelligence and Machine Learning in Minoxidil Research

Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools in pharmacological research, with potential applications in the study of minoxidil. These technologies can analyze vast datasets to identify new drug targets, predict treatment responses, and design novel therapeutic approaches.

Furthermore, deep learning models are being trained to non-invasively quantify hair and follicle counts, which can provide an objective evaluation of treatment response to therapies like minoxidil. The integration of AI and ML into minoxidil research has the potential to accelerate the discovery of new therapeutic strategies and enable more personalized and effective treatments for hair loss.

Green Chemistry Approaches in Minoxidil Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals to reduce the environmental impact of manufacturing processes. In the synthesis of minoxidil, researchers are exploring more sustainable methods that are efficient, use less hazardous materials, and are more environmentally friendly.

One such approach involves the use of magnetic nanoparticles of cobalt ferrite (B1171679) (CoFe2O4) as a green and reusable heterogeneous catalyst for the N-oxidation of 2,6-diamino-4-chloropyrimidine, a key intermediate in minoxidil synthesis. youtube.com This method utilizes hydrogen peroxide (H2O2) as an oxidant in refluxing ethanol (B145695), offering a more environmentally benign alternative to traditional oxidizing agents. youtube.com The catalyst can be recovered and reused for multiple cycles without a significant loss of activity. youtube.com

Another aspect of green chemistry in minoxidil synthesis is the use of solvent-free or "neat" reaction conditions. youtube.com For example, the final step in one synthetic route, the nucleophilic substitution reaction of piperidine (B6355638) with 2,6-diamino-4-chloro-pyrimidine N-oxide, can be carried out in boiling piperidine without the need for an additional solvent. youtube.com These approaches not only reduce the use of potentially harmful organic solvents but can also lead to higher product yields and easier purification.

Q & A

Q. What are the primary molecular mechanisms by which minoxidil hydrochloride exerts its pharmacological effects?

this compound acts primarily as an ATP-sensitive potassium (KATP) channel opener, inducing vasodilation and promoting hair follicle activation . Methodologically, patch-clamp electrophysiology is used to validate KATP channel activity in vascular smooth muscle cells or hair follicle dermal papilla cells. For lipoxygenase inhibition studies (e.g., IC50 = 20 μM for soybean lipoxygenase), spectrophotometric assays measuring hydroperoxide formation are recommended .

Target Assay Type Key Metrics
KATP ChannelsPatch-clamp electrophysiologyCurrent density, EC50
Lipoxygenase InhibitionSpectrophotometric assayIC50, enzyme kinetics

Q. What experimental models are appropriate for studying minoxidil’s hair growth-promoting effects?

Preclinical models include:

  • In vitro : Human dermal papilla cell cultures to assess proliferation (MTT assay) and gene expression (qPCR for VEGF, IGF-1) .
  • In vivo : C57BL/6 mice for anagen/telogen phase analysis via histology and trichograms. Measure hair follicle density and anagen/telogen ratios . Ensure proper controls (e.g., vehicle-treated groups) and blinding to reduce bias .

Q. How should researchers address stability and storage challenges of this compound in experimental settings?

this compound is hygroscopic and light-sensitive. Store in airtight containers at 2–8°C with desiccants. Validate stability using HPLC-UV to monitor degradation products over time under varying conditions (pH, temperature) .

Advanced Research Questions

Q. How can conflicting data on minoxidil’s efficacy across different experimental models be resolved?

Contradictions often arise from variations in dosage, delivery methods, or model systems (e.g., murine vs. human follicles). Conduct systematic reviews with meta-analyses to identify confounding variables. Use standardized protocols (e.g., OECD guidelines for topical formulations) and report parameters like vehicle composition and application frequency .

Q. What methodologies optimize the assessment of minoxidil’s pharmacokinetics in combination therapies?

Co-administration with penetration enhancers (e.g., propylene glycol) requires:

  • In vitro permeation tests : Franz diffusion cells with ex vivo human skin to measure transdermal flux.
  • Pharmacokinetic modeling : LC-MS/MS to quantify minoxidil sulfate (active metabolite) in plasma and tissues. Compare bioavailability using non-compartmental analysis (NCA) .

Q. What novel drug delivery systems are being explored to enhance minoxidil’s therapeutic index?

Advanced approaches include:

  • Nanoparticles : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles for sustained release. Characterize encapsulation efficiency and release kinetics via dialysis bag methods.
  • Microneedle patches : Evaluate penetration depth using confocal microscopy with fluorescent tracers. Validate efficacy in androgenetic alopecia models .

Q. How can researchers design robust clinical trials to evaluate minoxidil’s off-label applications (e.g., wound healing)?

Follow CONSORT guidelines:

  • Endpoint selection : Histological assessment of angiogenesis (CD31 staining) and collagen deposition (Masson’s trichrome).
  • Blinding : Use placebo-controlled, double-blind designs. Stratify participants by baseline characteristics (e.g., wound size) .

Methodological Best Practices

  • Data Reporting : Adhere to journal guidelines (e.g., Medicinal Chemistry Research) for experimental detail, including compound purity (≥95% by HPLC) and spectral data (1H NMR, HRMS) for novel derivatives .
  • Ethical Compliance : For human studies, obtain IRB approval and document informed consent. Reference FDA-approved protocols (e.g., Rogaine trials) for safety benchmarks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.